L-(+)-Ampicillin-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C16H19N3O4S |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(2S,5R,6R)-6-[[(2S)-2-amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C16H19N3O4S/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23)/t9-,10+,11-,14+/m0/s1/i3D,4D,5D,6D,7D |
InChI Key |
AVKUERGKIZMTKX-LIMBKWHYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Physicochemical Properties and Application of L-(+)-Ampicillin-d5
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the stable isotope-labeled compound, L-(+)-Ampicillin-d5. It includes its core physicochemical properties, a representative experimental application, and a workflow diagram for its use as an internal standard in quantitative analysis.
Introduction
This compound is a deuterated form of Ampicillin (B1664943), a broad-spectrum β-lactam antibiotic. In this molecule, five hydrogen atoms on the phenyl group have been replaced with deuterium (B1214612) (d5). This isotopic labeling makes it an ideal internal standard for the quantification of ampicillin in biological samples using mass spectrometry-based methods, such as liquid chromatography-mass spectrometry (LC-MS).[1] Its use is critical for correcting for analyte loss during sample preparation and for variations in instrument response, thereby ensuring the accuracy and precision of analytical results.
Physicochemical Data
The key chemical properties of this compound are summarized below. The molecular weight is derived from its chemical formula and the atomic weights of its constituent elements.
| Property | Value | Source |
| Chemical Name | (2S,5R,6R)-6-[[2-amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | [2] |
| Molecular Formula | C₁₆H₁₄D₅N₃O₄S | [3][4][5] |
| Molecular Weight | 354.44 g/mol | |
| Unlabeled CAS | 69-53-4 |
Experimental Protocols
The following is a representative, generalized protocol for the use of this compound as an internal standard for quantifying ampicillin in plasma samples via LC-MS. Note: This is a template and should be adapted and validated for specific experimental conditions.
3.1 Objective: To determine the concentration of ampicillin in human plasma.
3.2 Materials:
-
Plasma samples
-
This compound (Internal Standard, IS) stock solution (e.g., 1 mg/mL in methanol)
-
Ampicillin analytical standard
-
Acetonitrile (B52724) (ACN)
-
Formic Acid (FA)
-
Deionized Water
-
Solid Phase Extraction (SPE) cartridges
3.3 Sample Preparation:
-
Spiking: Thaw plasma samples. To a 100 µL aliquot of plasma, add 10 µL of this compound working solution (e.g., at 500 ng/mL) and vortex briefly.
-
Protein Precipitation: Add 400 µL of cold acetonitrile to the spiked plasma sample. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.
-
Extraction: Carefully collect the supernatant and load it onto a pre-conditioned SPE cartridge.
-
Wash & Elute: Wash the cartridge to remove interferences, then elute the analyte and internal standard with an appropriate solvent (e.g., methanol).
-
Drying & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.
3.4 LC-MS/MS Analysis:
-
Column: C18 reverse-phase column
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Injection Volume: 5 µL
-
Detection: Multiple Reaction Monitoring (MRM) mode
-
Ampicillin transition: Q1/Q3 m/z
-
This compound transition: Q1/Q3 m/z
-
-
Quantification: Calculate the concentration of ampicillin by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
Visualization
The following diagram illustrates the logical workflow for using a deuterated internal standard in a typical bioanalytical quantitation assay.
Caption: Workflow for Bioanalytical Quantification using an Internal Standard.
References
Physical and chemical properties of L-(+)-Ampicillin-d5
This in-depth technical guide provides a detailed overview of the core physical and chemical properties of L-(+)-Ampicillin-d5, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, outlines experimental protocols, and visualizes essential pathways and workflows.
Core Physical and Chemical Properties
This compound is a deuterated form of L-(+)-Ampicillin, a broad-spectrum β-lactam antibiotic. The incorporation of five deuterium (B1214612) atoms on the phenyl group provides a stable isotopic label, making it a valuable internal standard for pharmacokinetic and metabolism studies.
Quantitative Data Summary
The physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Citations |
| Molecular Formula | C₁₆H₁₄D₅N₃O₄S | [1][2][3] |
| Molecular Weight | 354.44 g/mol | [3][4][5] |
| Accurate Mass | 354.141 g/mol | [6] |
| CAS Number | 1426173-65-0 | [1][7][8] |
| Unlabeled CAS Number | 69-53-4 | [5][6][7] |
| Appearance | White to off-white solid | [7] |
| Melting Point | >180°C (decomposes) | [9][10] |
| Solubility | Slightly soluble in water. Soluble in H₂O at 4.9 mg/mL with ultrasonic warming and pH adjustment to 9 with NaOH and heating to 60°C. | [1][7] |
| Storage Conditions | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. | [7] |
| Stability | Stable for at least 4 years when stored at -20°C. | [1] |
| Purity | ≥99% deuterated forms (d₁-d₅) | [1] |
Mechanism of Action
Ampicillin (B1664943), and by extension its deuterated analog, functions by inhibiting the synthesis of the bacterial cell wall.[11] This process is crucial for bacterial integrity and survival.[12] The antibiotic specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[12][13] Peptidoglycan provides structural support to the bacterial cell wall.[11] By inhibiting the cross-linking of peptidoglycan chains, ampicillin weakens the cell wall, leading to cell lysis and bacterial death.[11][12] This bactericidal action is effective against a wide range of Gram-positive and some Gram-negative bacteria.[14][15]
Below is a diagram illustrating the signaling pathway of Ampicillin's mechanism of action.
Caption: Mechanism of Action of Ampicillin
Experimental Protocols
Detailed methodologies for the analysis of this compound are crucial for obtaining reliable and reproducible data. The following sections outline protocols for common analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the quantification of ampicillin and its deuterated analogs. A validated reverse-phase HPLC (RP-HPLC) method can be employed for this purpose.
Methodology:
-
Column: Phenomenex C18 (50 x 4.6 mm I.D., 3 µm particle size).[16]
-
Mobile Phase: A mixture of deionized water (acidified with 0.1% acetic acid) and acetonitrile (B52724) in an 80:20 (v/v) ratio.[16]
-
Flow Rate: 1.0 mL/min.[16]
-
Detection: UV detection at 254 nm.[16]
-
Temperature: Ambient (~25°C).[16]
-
Injection Volume: 20 µL.[16]
-
Sample Preparation: Serum samples can be prepared by liquid-phase extraction with methanol. The supernatant is then separated and pre-concentrated before injection.[16]
The following diagram illustrates a typical experimental workflow for HPLC analysis.
Caption: HPLC Analysis Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and quantification of ampicillin and its metabolites. Both ¹H and ¹³C NMR can provide valuable information.
Methodology for ¹H NMR:
-
Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O). For serum samples, minimal pretreatment is often required.[17]
-
Internal Standard: Use a suitable internal standard, such as maleic acid, for quantitative analysis.[17]
-
Acquisition: Acquire ¹H NMR spectra at a constant temperature.[17]
-
Analysis: Identify characteristic peaks for this compound and any related substances. For quantification, integrate the signals of interest relative to the internal standard.[17] Characteristic peaks for ampicillin are typically observed in the range of 0.5-0.9 ppm and 3.0-4.5 ppm.[17]
The logical relationship for using this compound as an internal standard in mass spectrometry is depicted below.
Caption: Use as an Internal Standard
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. This compound | TRC-A634337-10MG | LGC Standards [lgcstandards.com]
- 4. This compound | TRC-A634337-10MG | LGC Standards [lgcstandards.com]
- 5. Ampicillin-d5 (Mixture of Diastereomers) [lgcstandards.com]
- 6. Ampicillin-d5 (Mixture of Diastereomers) [lgcstandards.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Ampicillin-D5 | CAS No- 1426173-65-0 | Simson Pharma Limited [simsonpharma.com]
- 9. This compound | ResBioAgro [resbioagro.com]
- 10. This compound | RUTHIGEN [ruthigen.com]
- 11. echemi.com [echemi.com]
- 12. What is the mechanism of Ampicillin? [synapse.patsnap.com]
- 13. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. ijrpc.com [ijrpc.com]
- 17. Monitoring of ampicillin and its related substances by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
L-(+)-Ampicillin-d5: A Comprehensive Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of L-(+)-Ampicillin-d5, a deuterated analog of the widely used antibiotic, ampicillin (B1664943). This document details its identification, key quantitative properties, and its application as an internal standard in analytical methodologies.
Core Identification and Properties
This compound is a stable isotope-labeled version of L-(+)-Ampicillin, where five hydrogen atoms on the phenyl group have been replaced with deuterium. This isotopic labeling makes it an invaluable tool in mass spectrometry-based quantitative analysis, as it is chemically identical to ampicillin but easily distinguishable by its mass.
Chemical Identity
Below is a summary of the key identifiers for this compound.
| Identifier | Value |
| Chemical Name | (2S,5R,6R)-6-[[(2R)-2-amino-2-(phenyl-2,3,4,5,6-d5)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
| CAS Number | 1426173-65-0[1] |
| Molecular Formula | C₁₆H₁₄D₅N₃O₄S[1] |
| Molecular Weight | 354.44 g/mol [2][3] |
Quantitative Specifications
The quality and purity of this compound are critical for its use as an internal standard. The following table summarizes typical quantitative data from various suppliers. Researchers should always refer to the certificate of analysis for lot-specific data.
| Parameter | Typical Specification |
| Chemical Purity | ≥98% |
| Isotopic Purity | ≥99% deuterated forms (d1-d5)[1] |
| Deuterium Incorporation | Primarily d5 |
| Appearance | White to off-white solid |
| Solubility | Slightly soluble in water |
| Storage | -20°C, protected from light and moisture |
Mechanism of Action of Ampicillin
As a beta-lactam antibiotic, ampicillin's mechanism of action involves the inhibition of bacterial cell wall synthesis. Understanding this pathway is crucial for researchers using its deuterated form in pharmacokinetic and pharmacodynamic studies. Ampicillin targets and covalently binds to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By inhibiting PBPs, ampicillin prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.
Experimental Protocols: Quantification of Ampicillin
This compound is primarily used as an internal standard for the accurate quantification of ampicillin in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use helps to correct for variability during sample preparation and analysis.
Quantification of Ampicillin in Human Plasma
This protocol describes a method for the determination of ampicillin in human plasma using this compound as an internal standard.
1. Sample Preparation (Solid-Phase Extraction)
-
To 250 µL of human plasma, add a known concentration of this compound working solution.
-
Vortex mix the sample.
-
Perform a solid-phase extraction (SPE) using a suitable C18 cartridge.
-
Condition the cartridge with methanol (B129727) followed by water.
-
Load the plasma sample.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with an appropriate solvent (e.g., methanol).
-
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Chromatographic Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometry: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode. For ampicillin, negative ion mode is often used.
-
MRM Transitions:
-
Ampicillin: Monitor the specific precursor to product ion transition (e.g., m/z 348.1 → 206.8).
-
This compound: Monitor the corresponding transition for the deuterated standard (e.g., m/z 353.0 → 211.9).
-
3. Quantification
-
Construct a calibration curve by plotting the ratio of the peak area of ampicillin to the peak area of this compound against the concentration of ampicillin standards.
-
Determine the concentration of ampicillin in the plasma samples from the calibration curve.
Conclusion
This compound is an essential analytical tool for researchers and professionals in drug development and clinical diagnostics. Its well-defined chemical and physical properties, combined with its utility as an internal standard, enable accurate and precise quantification of ampicillin in various biological matrices. The methodologies outlined in this guide provide a solid foundation for the application of this compound in rigorous scientific investigation.
References
An In-depth Technical Guide to the Isotopic Purity of L-(+)-Ampicillin-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity of L-(+)-Ampicillin-d5, a deuterated analog of the widely used antibiotic, ampicillin (B1664943). The precise determination of isotopic enrichment is critical for its primary application as an internal standard in quantitative bioanalytical assays. This document details the experimental protocols for assessing isotopic purity, presents representative quantitative data, and illustrates the analytical workflow.
Quantitative Isotopic Purity Analysis
The isotopic purity of this compound is a critical parameter that defines its quality and suitability for use in sensitive analytical methodologies. It is typically determined by assessing the distribution of different isotopologues, which are molecules that differ only in their isotopic composition. While the desired product is the d5 species, trace amounts of lower deuterated (d1-d4) and unlabeled (d0) isotopologues are often present.
Commercially available this compound generally exhibits high isotopic enrichment, with specifications often stating "≥99% deuterated forms (d1-d5)"[1]. A more detailed, representative isotopic distribution is presented in Table 1. It is important to note that this data is illustrative, and the actual distribution may vary between different batches and suppliers. For precise data, always refer to the Certificate of Analysis provided with the specific lot of the material[2].
Table 1: Representative Isotopic Distribution of this compound
| Isotopologue | Designation | Representative Abundance (%) |
| L-(+)-Ampicillin-d0 | d0 | < 0.1 |
| L-(+)-Ampicillin-d1 | d1 | < 0.5 |
| L-(+)-Ampicillin-d2 | d2 | < 1.0 |
| L-(+)-Ampicillin-d3 | d3 | < 2.0 |
| L-(+)-Ampicillin-d4 | d4 | < 5.0 |
| This compound | d5 | > 91.5 |
Synthesis of this compound
The synthesis of this compound involves the introduction of five deuterium (B1214612) atoms onto the phenyl group of the ampicillin molecule. While specific proprietary synthesis methods may vary, a general approach involves the use of a deuterated precursor in the enzymatic or chemical synthesis of ampicillin.
One common method for synthesizing ampicillin is the enzymatic acylation of 6-aminopenicillanic acid (6-APA) with an activated derivative of D-phenylglycine[3]. To produce the d5 analogue, D-phenylglycine-d5 methyl ester (PGME-d5) can be used as the acyl donor. The synthesis of D-phenylglycine-d5 can be achieved through methods such as metal-catalyzed hydrogen-deuterium exchange on D-phenylglycine using a deuterium source like heavy water (D₂O)[4].
The overall synthesis can be conceptualized as a two-step process: first, the deuteration of the phenylglycine precursor, followed by the enzymatic coupling with the 6-APA core.
Experimental Protocols for Isotopic Purity Determination
The determination of isotopic purity and the confirmation of the deuterium label positions are primarily achieved through a combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry (MS) for Isotopic Distribution Analysis
High-resolution mass spectrometry (HRMS) is the primary technique for determining the isotopic distribution of this compound. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is often employed for its high sensitivity and specificity.
Instrumentation:
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UPLC) system.
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, capable of resolving the different isotopologues.
-
Ionization Source: Electrospray ionization (ESI) is commonly used.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration (e.g., 1 µg/mL) with the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing a small amount of an acidifier like formic acid (e.g., 0.1%), is common[5].
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 1-10 µL.
-
-
MS Conditions:
-
Ionization Mode: Positive ion mode is generally used for ampicillin analysis.
-
Scan Mode: Full scan mode is used to observe the entire isotopic cluster of the protonated molecule [M+H]⁺.
-
Mass Transitions for Quantification (if used as an internal standard):
-
m/z 354.9 → 110.9
-
m/z 353.1 → 212.0
-
-
The cone voltage can be varied to induce in-source fragmentation for structural confirmation.
-
-
-
Data Analysis:
-
Acquire the mass spectrum of the eluting this compound peak.
-
Extract the ion chromatograms for the theoretical exact masses of the d0 to d5 isotopologues.
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas to determine the isotopic distribution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
NMR spectroscopy is a powerful tool for confirming the positions of the deuterium labels and can also be used for the quantitative assessment of isotopic enrichment. Both proton (¹H) and deuterium (²H) NMR are valuable.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher).
Methodology:
-
Sample Preparation:
-
Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
For quantitative ¹H NMR, a certified internal standard with a known concentration is added.
-
-
NMR Analysis:
-
¹H NMR:
-
Acquire a standard ¹H NMR spectrum. The absence or significant reduction of signals corresponding to the aromatic protons on the phenyl ring confirms the successful incorporation of deuterium at these positions.
-
The residual proton signals in the aromatic region can be integrated and compared to the integral of a signal from a non-deuterated part of the molecule (e.g., the methyl groups) to estimate the level of deuteration.
-
-
²H NMR:
-
Acquire a ²H NMR spectrum. This will directly show signals for the deuterium atoms, confirming their presence and providing information about their chemical environment. The spectrum is typically acquired in an unlocked mode using a non-deuterated solvent.
-
-
-
Data Analysis:
-
For ¹H NMR, compare the spectrum of this compound with that of an unlabeled ampicillin standard to identify the positions of deuterium incorporation.
-
For quantitative analysis, the isotopic purity can be calculated by comparing the integrals of the residual proton signals at the deuterated positions to the integral of a signal from a non-deuterated position or an internal standard.
-
Experimental Workflow and Logical Relationships
The overall workflow for the characterization of this compound involves synthesis followed by rigorous analytical testing to confirm its identity and isotopic purity before its application as an internal standard in quantitative studies.
As this compound is primarily used as an internal standard for the quantification of ampicillin, there are no specific signaling pathways to visualize. Its role is analytical rather than pharmacological. The workflow for its use in a quantitative assay is depicted below.
References
- 1. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Ampicillin Synthesis Using a Two-Enzyme Cascade with Both α-Amino Ester Hydrolase and Penicillin G Acylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2017045648A1 - Preparation method for deuterated compound - Google Patents [patents.google.com]
- 5. This compound | TRC-A634337-10MG | LGC Standards [lgcstandards.com]
The Gold Standard in Bioanalysis: A Technical Guide to L-(+)-Ampicillin-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role and mechanism of action of L-(+)-Ampicillin-d5 as an internal standard in the quantitative bioanalysis of ampicillin (B1664943). Ampicillin, a widely used β-lactam antibiotic, requires precise and accurate quantification in biological matrices for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard methodology, primarily in liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure the reliability and robustness of analytical data.
The Core Principle: Isotope Dilution Mass Spectrometry
The utility of this compound as an internal standard is rooted in the principle of isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of the isotopically labeled analyte (this compound) is added to the biological sample at the earliest stage of preparation.[1] this compound is chemically identical to ampicillin, with the only difference being the substitution of five hydrogen atoms with deuterium (B1214612) on the phenyl group.[2][3] This subtle increase in mass allows the mass spectrometer to differentiate between the analyte and the internal standard.
Because of their near-identical physicochemical properties, this compound and ampicillin behave almost identically during every step of the analytical process, including extraction, chromatography, and ionization.[4] Any variability or loss of the analyte during sample processing will be mirrored by a proportional loss of the internal standard.[1] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, leading to highly accurate and precise quantification, effectively compensating for matrix effects and other sources of analytical error.
Quantitative Data and Mass Spectrometric Properties
The selection of appropriate mass transitions (precursor ion → product ion) in Multiple Reaction Monitoring (MRM) mode is crucial for the selective and sensitive detection of ampicillin and this compound. The five deuterium atoms in this compound result in a 5 Dalton mass shift compared to the unlabeled ampicillin, allowing for clear differentiation in the mass spectrometer.
Below is a summary of typical mass spectrometric parameters and validation data from published bioanalytical methods.
Table 1: Mass Spectrometric Parameters for Ampicillin and this compound
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Ionization Mode | Reference |
| Ampicillin | 349.9 | 105.9 | ESI+ | |
| This compound | 354.9 | 110.9 | ESI+ | |
| Ampicillin | 348.1 | 207.0 | ESI- | |
| This compound | 353.1 | 212.0 | ESI- | |
| Ampicillin | 350.4 | 106.1 | ESI+ |
ESI+: Electrospray Ionization Positive Mode, ESI-: Electrospray Ionization Negative Mode
Table 2: Summary of Bioanalytical Method Validation Parameters
| Parameter | Typical Range/Value | Reference |
| Linearity Range | 0.10 - 50.00 µg/mL | |
| 0.25 - 200 µg/mL | ||
| Lower Limit of Quantification (LLOQ) | 0.25 µg/mL | |
| 0.1 - 0.12 ng/g (in tissue) | ||
| Accuracy (% Bias) | -11.5% to 12.5% | |
| Precision (%RSD) | ≤ 11.5% | |
| Recovery | 84.51% |
Experimental Protocols
A robust and reliable bioanalytical method is essential for accurate quantification. The following sections provide detailed methodologies for sample preparation and LC-MS/MS analysis.
Sample Preparation: Protein Precipitation
Protein precipitation is a common, straightforward, and effective method for the extraction of ampicillin from plasma or serum samples.
Materials:
-
Biological matrix (e.g., human plasma)
-
This compound internal standard working solution
-
Acetonitrile (B52724) (LC-MS grade), chilled
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 100 µL of the plasma sample into a microcentrifuge tube.
-
Add a specified amount of the this compound internal standard working solution to each sample (except for blank matrix samples).
-
Vortex the samples for 10-15 seconds.
-
Add 300-400 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute to ensure complete protein denaturation.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The chromatographic conditions must be optimized to achieve good separation of ampicillin from endogenous matrix components and ensure a stable and reproducible signal.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Parameters:
-
Column: A reversed-phase C18 column is commonly used (e.g., 50 mm × 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for re-equilibration.
MS/MS Parameters:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Temperature: 350°C.
-
MRM Transitions: As specified in Table 1.
Visualizing the Workflow and Logic
Diagrams are essential for understanding complex workflows and logical relationships in bioanalytical method development.
Bioanalytical workflow for ampicillin quantification.
Logical relationship of using a deuterated internal standard.
Ampicillin's Mechanism of Action: A Brief Overview for Context
For drug development professionals, understanding the therapeutic context of the analyte is crucial. Ampicillin is a bactericidal antibiotic that inhibits the synthesis of the bacterial cell wall. It specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This inhibition weakens the cell wall, leading to cell lysis and bacterial death.
Mechanism of action of ampicillin.
Conclusion
The use of this compound as an internal standard represents the pinnacle of best practices in the bioanalysis of ampicillin. Its ability to mimic the behavior of the unlabeled analyte throughout the analytical workflow provides unparalleled compensation for experimental variability, leading to highly accurate, precise, and reliable data. This technical guide provides the foundational knowledge, quantitative data, and experimental protocols necessary for researchers, scientists, and drug development professionals to successfully implement this gold-standard methodology in their own laboratories.
References
Stability of L-(+)-Ampicillin-d5 in Various Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the stability of L-(+)-Ampicillin-d5 in a range of common laboratory solvents. Due to the limited availability of direct stability data for the deuterated form, this document primarily relies on the extensive stability data of its non-deuterated analogue, ampicillin (B1664943). The underlying assumption is that the kinetic isotope effect of deuterium (B1214612) substitution on the phenyl ring is unlikely to significantly alter the degradation pathways and rates under typical storage and experimental conditions. This guide is intended to assist researchers, scientists, and drug development professionals in handling and utilizing this compound, particularly in its common application as an internal standard in analytical methods.
Disclaimer: The stability data and experimental protocols detailed herein are predominantly based on studies of L-(+)-Ampicillin. While the stability of this compound is expected to be very similar, it is recommended that users perform their own stability assessments for critical applications.
Introduction
This compound is a deuterated form of ampicillin, a broad-spectrum β-lactam antibiotic. It is most commonly used as an internal standard in mass spectrometry-based analytical methods for the quantification of ampicillin in biological matrices and pharmaceutical formulations. Accurate quantification relies on the stability of the internal standard throughout the experimental workflow. Therefore, understanding the factors that influence the stability of this compound in different solvents is of paramount importance.
The degradation of ampicillin, and by extension this compound, is primarily driven by the hydrolysis of the β-lactam ring. This process is significantly influenced by several factors, including:
-
pH: Ampicillin is most stable in slightly acidic to neutral conditions (pH 4.85 to 5.85) and degrades rapidly in acidic and alkaline solutions[1].
-
Temperature: Higher temperatures accelerate the degradation process.
-
Solvent Composition: The type of solvent and the presence of certain buffer salts can affect stability.
-
Concentration: In some cases, the degradation rate can be concentration-dependent.
This guide summarizes the available quantitative data on ampicillin stability, provides detailed experimental protocols for stability assessment, and includes visualizations to illustrate key processes.
Stability in Aqueous Solvents
Aqueous solutions are the most common solvent systems for ampicillin. The stability is highly dependent on pH, temperature, and the presence of other solutes.
Quantitative Stability Data in Aqueous Solutions
The following tables summarize the stability of ampicillin in commonly used aqueous vehicles.
Table 1: Stability of Ampicillin Sodium in Sodium Chloride Injection (0.9% NaCl)
| Concentration ( g/100 mL) | Temperature (°C) | Time (hours) | Remaining Potency (%) | Reference |
| 0.5 | 25 | 24 | 94 | [2][3] |
| 4.0 | 25 | 24 | 85 | [2][3] |
| 0.5 - 4.0 | 5 | 72 | >90 | |
| 1.2 | Room Temp. | 24 | Stable (>90%) | |
| 1.2 (with 10mM phosphate (B84403) buffer) | Room Temp. | 48 | Stable (>90%) | |
| 1.2 | Refrigerated | 72 | Stable (>90%) | |
| 2.4 | 25 | 30 | Stable (>90%) | |
| 2.4 | 30 | 30 | Stable (>90%) | |
| 2.4 | 37 | 24 | Stable (>90%) |
Table 2: Stability of Ampicillin Sodium in 5% Dextrose Injection
| Concentration ( g/100 mL) | Temperature (°C) | Time (hours) | Stability | Reference |
| Various | 25 | < 4 | Unstable (<90% potency) | |
| Various | 5 | 4 | Unstable (<90% potency) |
Note: The use of dextrose solutions as a vehicle for ampicillin is generally discouraged due to significantly reduced stability.
Stability in Organic Solvents
While less common for administration, organic solvents are frequently used for the preparation of stock solutions for analytical standards.
Solubility and Qualitative Stability in Organic Solvents
Ampicillin sodium salt is soluble in several organic solvents. However, detailed kinetic stability data in these solvents is sparse.
Table 3: Solubility and General Stability of Ampicillin Sodium in Organic Solvents
| Solvent | Solubility (mg/mL) | Remarks | Reference |
| Dimethyl Sulfoxide (DMSO) | ~16-74 | Freshly prepared solutions are recommended. Moisture-absorbing DMSO can reduce solubility. | |
| Ethanol | ~2-74 | Purging with an inert gas is recommended for stock solutions. | |
| Methanol | Data not specified | Subject to methanolysis, leading to degradation products. Unstable when stored as a mixture with other antibiotics in water:methanol. | |
| Acetonitrile (B52724) | Data not specified | No specific stability data available. | |
| Dimethylformamide (DMF) | ~20 | Purging with an inert gas is recommended for stock solutions. |
Note: For long-term storage, it is recommended to store this compound as a solid at -20°C, which is reported to be stable for at least 4 years. Stock solutions in organic solvents should be prepared fresh whenever possible.
Experimental Protocols
This section outlines a general methodology for assessing the stability of this compound, based on common practices for ampicillin.
Forced Degradation Study Protocol
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the desired solvent (e.g., water, methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose aliquots of the stock solution to various stress conditions:
-
Acidic Hydrolysis: Add 1N HCl and incubate at room temperature for a specified period (e.g., 30 minutes).
-
Basic Hydrolysis: Add 1N NaOH and incubate at room temperature for a specified period (e.g., 30 minutes).
-
Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature.
-
Thermal Degradation: Incubate at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose to UV light.
-
-
Neutralization: For acid and base hydrolyzed samples, neutralize the solution before analysis.
-
Analysis: Analyze the stressed samples, along with an unstressed control, using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).
HPLC Method for Stability Testing
A stability-indicating HPLC method should be able to separate the intact drug from its degradation products.
-
Column: A reversed-phase column (e.g., C18) is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at an appropriate wavelength (e.g., 226 nm or 254 nm).
-
Validation: The method should be validated according to ICH guidelines to ensure it is stability-indicating.
Visualizations
The following diagrams illustrate the experimental workflow for stability testing and a simplified degradation pathway for ampicillin.
Caption: A generalized workflow for conducting stability studies on this compound.
Caption: A simplified representation of the hydrolytic degradation of ampicillin.
Conclusion
References
A Technical Guide to the Solubility of L-(+)-Ampicillin-d5 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of L-(+)-Ampicillin-d5, a deuterated analog of ampicillin (B1664943). Given the limited direct quantitative solubility data for the deuterated form, this document synthesizes available information for L-(+)-Ampicillin and its common salt forms as a practical proxy for research applications. This guide also includes detailed experimental protocols for solubility determination and visualizations of relevant biological pathways.
Quantitative Solubility Data
Precise, quantitative solubility data for this compound is not widely published. However, the solubility of the parent compound, ampicillin, and its sodium salt provides a strong foundational estimate for researchers. It is important to note that deuterium (B1214612) incorporation can sometimes lead to slight increases in solubility. One supplier, Cayman Chemical, describes this compound as "slightly soluble" in water[1].
The following table summarizes the available quantitative solubility data for ampicillin and its sodium salt in common laboratory solvents. Researchers should consider this data as a starting point for their experimental design.
| Compound | Solvent | Solubility (mg/mL) | Temperature (°C) | pH |
| Ampicillin | Water | ~100 | Room Temperature | Neutral |
| Ampicillin (anhydrous) | 1M Ammonium Hydroxide | 50 | Not Specified | Basic |
| Ampicillin Sodium Salt | Water | 25 - 100 | Not Specified | Neutral |
| Ampicillin Sodium Salt | PBS | ~10 | Not Specified | 7.2 |
| Ampicillin Sodium Salt | DMSO | ~16 | Not Specified | Not Applicable |
| Ampicillin Sodium Salt | Ethanol | ~2 | Not Specified | Not Applicable |
| Ampicillin Sodium Salt | Dimethylformamide (DMF) | ~20 | Not Specified | Not Applicable |
Note: The stability of ampicillin in solution is influenced by pH and temperature. It is generally more stable in acidic to neutral solutions and should be stored at -20°C for long-term use.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data for this compound in their specific experimental systems, the following generalized protocols can be adapted.
Shake-Flask Method for Thermodynamic Solubility
This method determines the equilibrium solubility of a compound.
Methodology:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound powder to a known volume of the desired solvent in a sealed, clear container (e.g., a glass vial).
-
Equilibration: Agitate the mixture at a constant temperature for a defined period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or orbital incubator is recommended.
-
Phase Separation: Separate the undissolved solid from the solution. This can be achieved by:
-
Centrifugation: Centrifuge the sample at a high speed to pellet the undissolved solid.
-
Filtration: Use a chemically inert filter (e.g., PTFE or PVDF) with a pore size of 0.22 µm to filter the solution.
-
-
Quantification: Carefully remove an aliquot of the clear supernatant or filtrate. Determine the concentration of the dissolved this compound using a suitable analytical method, such as:
-
High-Performance Liquid Chromatography (HPLC): Develop a validated HPLC method with a standard curve for accurate quantification.
-
UV-Vis Spectrophotometry: If this compound has a distinct chromophore, create a standard curve to determine concentration based on absorbance.
-
-
Calculation: The determined concentration represents the thermodynamic solubility of this compound in the tested solvent under the specified conditions.
High-Throughput Kinetic Solubility Assay
This method is suitable for rapid screening of solubility in multiple solvents or conditions.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a highly soluble organic solvent, such as DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with the aqueous buffer or solvent of interest.
-
Precipitation Monitoring: Allow the plate to incubate for a set period (e.g., 1-2 hours). The point at which a precipitate becomes visible (often detected by light scattering using a nephelometer or a plate reader) indicates the kinetic solubility limit.
-
Data Analysis: The concentration in the last clear well before precipitation is considered the kinetic solubility.
Visualizing the Mechanism of Action
Ampicillin, like other β-lactam antibiotics, exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall. This mechanism is crucial for its efficacy.
Caption: Mechanism of action of this compound.
The diagram above illustrates how this compound inhibits bacterial cell wall synthesis. By binding to Penicillin-Binding Proteins (PBPs), which are essential enzymes for cross-linking peptidoglycan, the antibiotic disrupts the structural integrity of the cell wall, ultimately leading to cell lysis and bacterial death.
Experimental Workflow for Solubility Determination
The following diagram outlines a typical workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
This workflow provides a step-by-step guide for researchers to follow when determining the solubility of this compound in various solvents. Adherence to a standardized protocol is essential for obtaining reproducible and reliable data.
References
A Technical Guide to the Structural Differences Between L-(+)-Ampicillin-d5 and Ampicillin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core structural distinctions between L-(+)-Ampicillin-d5 and its non-deuterated counterpart, ampicillin (B1664943). Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of their physicochemical properties, the analytical techniques used for their characterization, and the practical implications of isotopic labeling.
Introduction: The Significance of Isotopic Labeling
Ampicillin is a widely utilized broad-spectrum β-lactam antibiotic. The introduction of stable isotopes, such as deuterium (B1214612) (²H or D), into its molecular structure to create this compound, offers a powerful tool for a variety of scientific applications. The primary use of this compound is as an internal standard in quantitative bioanalytical assays, particularly those employing mass spectrometry. Its structural and chemical similarity to ampicillin, combined with a distinct mass difference, allows for precise and accurate quantification of the parent drug in complex biological matrices.
Core Structural Differences
The fundamental structural difference between this compound and ampicillin lies in the isotopic composition of the phenyl side chain. In this compound, the five hydrogen atoms on the phenyl ring are replaced with five deuterium atoms.[1][2] This substitution does not alter the core β-lactam ring or the aminopenicillanic acid backbone, thus preserving the chemical reactivity and biological activity of the molecule.
The following diagram illustrates this key structural modification:
References
Methodological & Application
Application Note: High-Throughput Quantification of Ampicillin in Human Plasma using L-(+)-Ampicillin-d5 as an Internal Standard by LC-MS/MS
Introduction
Ampicillin (B1664943) is a widely utilized broad-spectrum β-lactam antibiotic for treating various bacterial infections.[1] Accurate and precise quantification of ampicillin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.[2][3] The complexity of biological samples like human plasma can lead to significant matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, potentially compromising the accuracy of quantification.[4] The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for mitigating these effects.[5] L-(+)-Ampicillin-d5, a deuterated analog of ampicillin, is an ideal internal standard as it shares near-identical physicochemical properties with the analyte, co-elutes chromatographically, and experiences similar ionization suppression or enhancement.[4] This application note details a robust and sensitive LC-MS/MS method for the quantification of ampicillin in human plasma using this compound as the internal standard.
Principle
The methodology is based on the principle of isotope dilution mass spectrometry.[5] A known concentration of this compound is spiked into plasma samples prior to protein precipitation.[6][7] Following sample clean-up, the ratio of the mass spectrometric response of ampicillin to that of this compound is measured.[4] This ratio is used to calculate the concentration of ampicillin in the unknown samples by referencing a calibration curve prepared in the same biological matrix. The SIL-IS compensates for variability during sample preparation and analysis, ensuring high accuracy and precision.[8]
Experimental Protocols
1. Materials and Reagents
-
Ampicillin (Reference Standard)
-
This compound (Internal Standard)[9]
-
LC-MS/MS grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid
-
Human plasma (blank)
2. Preparation of Stock and Working Solutions
-
Ampicillin Stock Solution (1 mg/mL): Accurately weigh and dissolve ampicillin in a 50:50 (v/v) methanol/water mixture.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a 50:50 (v/v) methanol/water mixture.[10]
-
Working Solutions: Prepare working solutions of ampicillin for calibration standards and quality control (QC) samples by serially diluting the stock solution with 50:50 (v/v) methanol/water. Prepare an internal standard working solution by diluting the this compound stock solution.[10]
3. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of human plasma sample, calibration standard, or QC sample into a microcentrifuge tube.[11]
-
Add 10 µL of the this compound working solution and vortex mix for 15 seconds.[11]
-
Add 200 µL of acetonitrile or methanol containing 0.1% formic acid to precipitate proteins.[6][11]
-
Vortex mix the samples for 15 seconds.[11]
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[11]
-
Transfer the supernatant and dilute with water containing 0.1% formic acid.[6][11]
-
Inject the final solution into the LC-MS/MS system.[6]
4. LC-MS/MS Conditions
-
Liquid Chromatography:
-
System: UltiMate 3000RS or equivalent[11]
-
Column: Accucore C18, 100 x 2.1 mm, 2.6 µm[11]
-
Mobile Phase A: 2 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid in water[11]
-
Mobile Phase B: 0.1% formic acid in acetonitrile[11]
-
Injection Volume: 10 µL[6]
-
Column Temperature: 40°C[11]
-
Gradient: A linear gradient can be optimized for separation.[7][12]
-
-
Mass Spectrometry:
Data Presentation
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| LC System | UltiMate 3000RS or equivalent[11] |
| Column | Accucore C18 (100 x 2.1 mm, 2.6 µm)[11] |
| Mobile Phase A | 2 mM Ammonium Formate, 0.1% Formic Acid in Water[11] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[11] |
| Flow Rate | 0.5 mL/min[6][11] |
| Injection Volume | 10 µL[6] |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI Negative[6] |
| MRM Transition (AMP) | m/z 348.1 → 206.8[6] |
| MRM Transition (AMP-d5) | m/z 353.0 → 211.9[6] |
Table 2: Method Validation Summary
| Parameter | Result |
| Calibration Curve Range | 0.25 - 200 µg/mL[7] |
| Lower Limit of Quantification (LLOQ) | 0.25 µg/mL[7] |
| Intra-day Precision (%CV) | ≤11.5%[7] |
| Inter-day Precision (%CV) | ≤11.5%[7] |
| Intra-day Accuracy (%) | -11.5% to 12.5%[7] |
| Inter-day Accuracy (%) | -11.5% to 12.5%[7] |
| Recovery | 84.51% (Ampicillin)[6] |
Visualizations
Caption: Experimental workflow for ampicillin quantification.
Caption: Role of the internal standard in quantification.
This application note provides a detailed protocol for the sensitive and accurate quantification of ampicillin in human plasma using this compound as an internal standard with LC-MS/MS. The use of a deuterated internal standard effectively compensates for matrix effects and other sources of analytical variability, ensuring the reliability of the results. This method is well-suited for high-throughput analysis in clinical and research settings, including pharmacokinetic and bioequivalence studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Determination of ampicillin in human plasma by solid-phase extraction-liquid chromatography-tandem mass spectrometry (SPE-LC-MS/MS) and its use in bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a simple and sensitive LC-MS/MS method for quantification of ampicillin and sulbactam in human plasma and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biopharmaservices.com [biopharmaservices.com]
- 9. Ampicillin-D5 - Traceable Reference Standard for Residue Analysis (CAS 1426173-65-0) [witega.de]
- 10. LC-MS/MS measurement of ampicillin residue in swine tissues at 5 days after in-feed administration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. waters.com [waters.com]
- 13. Identification of the Related Substances in Ampicillin Capsule by Rapid Resolution Liquid Chromatography Coupled with Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Ampicillin in Plasma using L-(+)-Ampicillin-d5 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ampicillin (B1664943) is a widely used broad-spectrum β-lactam antibiotic for treating various bacterial infections.[1] Accurate quantification of ampicillin in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.[2][3] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of ampicillin in plasma, utilizing its deuterated stable isotope, L-(+)-Ampicillin-d5, as an internal standard (IS) to ensure high accuracy and precision.[1][4] The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively compensates for variations in sample preparation and matrix effects.
This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and mass spectrometric parameters. Additionally, it summarizes key validation parameters to demonstrate the method's reliability for high-throughput analysis.
Principle
The method is based on the principle of stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, being chemically identical to ampicillin but with a different mass, is spiked into plasma samples. During sample preparation and analysis, any loss of analyte will be mirrored by a proportional loss of the internal standard. In the mass spectrometer, the analyte and the internal standard are detected using multiple reaction monitoring (MRM), providing high selectivity and sensitivity. The ratio of the peak area of ampicillin to that of this compound is used for quantification, leading to highly accurate and precise results.
Experimental Protocols
Materials and Reagents
-
Ampicillin trihydrate (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Perchloric acid
-
Ammonium acetate
-
Human plasma (drug-free)
-
Ultrapure water
Stock and Working Solutions Preparation
-
Ampicillin Stock Solution (1 mg/mL): Accurately weigh and dissolve ampicillin trihydrate in ultrapure water.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in ultrapure water.
-
Working Solutions: Prepare working solutions of ampicillin and this compound by diluting the stock solutions with a suitable solvent, such as a mixture of methanol and water.
Sample Preparation (Protein Precipitation)
Protein precipitation is a straightforward and effective method for extracting ampicillin from plasma samples.
-
Allow plasma samples (calibration standards, quality controls, and unknown samples) to thaw at room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.
-
Vortex the mixture for 15 seconds.
-
Add 200 µL of cold acetonitrile (or methanol containing 0.1% formic acid) to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Dilute the supernatant 1:4 with ultrapure water containing 0.1% formic acid before injection into the LC-MS/MS system.
Alternative Sample Preparation: Solid-Phase Extraction (SPE)
For cleaner extracts and potentially lower matrix effects, solid-phase extraction can be employed. This method offers enhanced selectivity through a combination of ion-exchange and reversed-phase mechanisms.
Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm or equivalent).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 30°C.
-
Gradient Elution: A gradient elution is typically used to achieve good separation from endogenous plasma components.
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 0.5 | 20 |
| 2.0 | 80 |
| 2.5 | 80 |
| 2.6 | 20 |
| 4.0 | 20 |
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode.
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Ampicillin | 348.1 | 206.8 |
| This compound | 353.0 | 211.9 |
Note: The specific MRM transitions should be optimized for the instrument being used.
Method Validation Summary
The following tables summarize the quantitative performance of LC-MS/MS methods for ampicillin analysis in plasma, demonstrating the suitability of using a deuterated internal standard like this compound.
Table 1: Linearity and Sensitivity
| Parameter | Reported Range |
| Calibration Curve Range | 0.25 - 200 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 - 0.25 µg/mL |
Table 2: Accuracy and Precision
| Quality Control Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | ≤ 17.4% | ≤ 17.4% | -18.7% to 18.7% |
| Low QC | ≤ 11.5% | ≤ 11.5% | -11.5% to 12.5% |
| Medium QC | ≤ 11.5% | ≤ 11.5% | -11.5% to 12.5% |
| High QC | ≤ 11.5% | ≤ 11.5% | -11.5% to 12.5% |
Table 3: Recovery
| Analyte | Extraction Method | Recovery (%) |
| Ampicillin | Protein Precipitation | ≥ 84% |
| Ampicillin | Solid-Phase Extraction | ~94% |
Visualized Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of ampicillin in human plasma by solid-phase extraction-liquid chromatography-tandem mass spectrometry (SPE-LC-MS/MS) and its use in bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
Application Notes and Protocols for the Quantification of Ampicillin in Environmental Samples using L-(+)-Ampicillin-d5 by LC-MS/MS
Introduction
Ampicillin (B1664943), a widely used β-lactam antibiotic in human and veterinary medicine, is frequently detected in various environmental compartments, including wastewater, surface water, and soil. Its presence in the environment raises concerns about the development and spread of antibiotic-resistant bacteria. Accurate and reliable quantification of ampicillin in environmental matrices is crucial for monitoring its fate and transport, assessing ecological risks, and evaluating the effectiveness of wastewater treatment processes. Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of organic micropollutants in complex environmental samples. This method utilizes a stable isotope-labeled internal standard, such as L-(+)-Ampicillin-d5, which closely mimics the chemical and physical behavior of the target analyte, ampicillin. The use of an isotopic internal standard compensates for matrix effects and variations in sample preparation and instrument response, leading to improved accuracy and precision.
These application notes provide detailed protocols for the extraction and quantification of ampicillin in environmental water and soil samples using this compound as an internal standard, coupled with LC-MS/MS analysis.
I. Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled standard to a sample before any sample preparation steps. This internal standard is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N).
The fundamental principle is that the native analyte and the labeled internal standard will behave identically during extraction, cleanup, and chromatographic separation. Any losses of the analyte during these steps will be mirrored by proportional losses of the internal standard. In the mass spectrometer, the analyte and the internal standard are distinguished by their different mass-to-charge ratios (m/z). By measuring the ratio of the signal intensity of the analyte to that of the internal standard, and comparing this to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard, the concentration of the analyte in the original sample can be accurately determined.
II. Experimental Protocols
A. Protocol for Water Samples (Wastewater, River Water)
This protocol describes the solid-phase extraction (SPE) of ampicillin from water samples followed by LC-MS/MS analysis.
1. Materials and Reagents
-
This compound solution (100 µg/mL in methanol)
-
Ampicillin reference standard
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Oasis HLB SPE cartridges (60 mg, 3 mL) or equivalent
-
Glass fiber filters (0.7 µm)
-
Ammonium (B1175870) hydroxide
-
Nitrogen gas for evaporation
2. Sample Preparation and Extraction
-
Collect water samples in amber glass bottles and store them at 4°C until analysis.
-
Filter the water sample (100 mL for wastewater, 500 mL for river water) through a 0.7 µm glass fiber filter to remove suspended solids.
-
Spike the filtered water sample with a known amount of this compound internal standard solution to achieve a final concentration of, for example, 100 ng/L.
-
Acidify the sample to pH 3 with formic acid.
-
Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water.
-
Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
After loading, wash the cartridge with 5 mL of HPLC-grade water to remove interfering substances.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the retained analytes with 6 mL of methanol containing 2% ammonium hydroxide.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid) and transfer to an autosampler vial for LC-MS/MS analysis.
B. Protocol for Soil and Sediment Samples
This protocol details the extraction of ampicillin from solid matrices using pressurized liquid extraction (PLE) or ultrasonic-assisted extraction (UAE).
1. Materials and Reagents
-
This compound solution (100 µg/mL in methanol)
-
Ampicillin reference standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Citrate (B86180) buffer (pH 4)
-
Diatomaceous earth or sand
-
SPE cartridges (as for water samples)
2. Sample Preparation and Extraction
-
Air-dry the soil or sediment samples and sieve them through a 2 mm mesh to remove large debris.
-
Weigh 5 g of the homogenized sample into an extraction vessel.
-
Spike the sample with a known amount of this compound internal standard solution.
-
For Pressurized Liquid Extraction (PLE):
-
Mix the spiked soil with diatomaceous earth and pack it into the extraction cell.
-
Extract the sample with a mixture of methanol and citrate buffer (e.g., 1:1, v/v) at an elevated temperature (e.g., 80°C) and pressure (e.g., 1500 psi).
-
Collect the extract.
-
-
For Ultrasonic-Assisted Extraction (UAE):
-
Add 20 mL of an extraction solvent (e.g., methanol/citrate buffer 1:1, v/v) to the spiked soil sample.
-
Sonicate the mixture for 15-20 minutes in an ultrasonic bath.
-
Centrifuge the sample and collect the supernatant. Repeat the extraction twice more and combine the supernatants.
-
-
Dilute the collected extract with HPLC-grade water to reduce the organic solvent content to less than 5%.
-
Proceed with the solid-phase extraction cleanup as described in steps 5-11 of the water sample protocol.
III. LC-MS/MS Analysis
1. Instrumental Conditions
-
LC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5% B, increase to 95% B over several minutes, hold, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
2. Mass Spectrometry Parameters
The following Multiple Reaction Monitoring (MRM) transitions should be optimized for the specific instrument used. The transitions provided are based on published literature and serve as a starting point.[1][2]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Ampicillin | 350.1 | 160.1 | 15 |
| Ampicillin | 350.1 | 106.0 | 25 |
| This compound | 355.1 | 160.1 | 15 |
| This compound | 355.1 | 111.0 | 25 |
It is recommended to monitor at least two transitions per compound for confident identification and quantification.
IV. Data Presentation
The following tables summarize typical performance data for the analysis of ampicillin in environmental samples using methods similar to those described. It is important to note that these values can vary depending on the specific matrix, instrumentation, and laboratory conditions.
Table 1: Method Performance in Water Samples
| Parameter | Wastewater | River Water | Reference |
| Recovery (%) | 85 - 110 | 90 - 105 | [3][4][5] |
| LOD (ng/L) | 1 - 10 | 0.5 - 5 | |
| LOQ (ng/L) | 5 - 25 | 1 - 15 |
Table 2: Method Performance in Soil/Sediment Samples
| Parameter | Soil | Sediment | Reference |
| Recovery (%) | 80 - 115 | 75 - 110 | |
| LOD (µg/kg) | 0.1 - 1.0 | 0.2 - 1.5 | |
| LOQ (µg/kg) | 0.5 - 5.0 | 0.7 - 7.5 |
V. Visualization of Experimental Workflow
The overall workflow for the analysis of ampicillin in environmental samples using this compound is depicted in the following diagram.
VI. Conclusion
The use of this compound as an internal standard in conjunction with LC-MS/MS provides a robust and reliable method for the quantification of ampicillin in complex environmental matrices. The detailed protocols and performance data presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals involved in environmental monitoring and risk assessment of antibiotics. The inherent advantages of the isotope dilution technique ensure high-quality data, which is essential for making informed decisions regarding environmental protection and public health.
References
- 1. Combining LC–MS/MS and hollow-fiber infection model for real-time quantitation of ampicillin to antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS/MS methodology development and validation for the screening and quantification of five antibiotics in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Preparation of L-(+)-Ampicillin-d5 Stock Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation of L-(+)-Ampicillin-d5 stock solutions for various experimental applications. This compound, a deuterated analog of ampicillin (B1664943), is a valuable tool in pharmacokinetic and metabolic studies, often used as an internal standard in mass spectrometry-based analyses. Proper preparation and storage of stock solutions are critical to ensure experimental accuracy and reproducibility. This guide outlines the physicochemical properties of this compound, provides detailed protocols for solubilization and storage, and offers recommendations for its use in cell culture and other research settings.
Physicochemical Properties and Solubility
This compound is the deuterated form of L-(+)-Ampicillin, with five deuterium (B1214612) atoms incorporated into the phenyl group. This isotopic labeling makes it an ideal internal standard for quantitative analysis of ampicillin.[1] Understanding its physical and chemical properties is essential for preparing accurate and stable stock solutions.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| Chemical Name | (2S,5R,6R)-6-[[(2R)-2-amino-2-(phenyl-d5)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | [2] |
| Molecular Formula | C₁₆H₁₄D₅N₃O₄S | [2][3] |
| Molecular Weight | 354.44 g/mol | [3] |
| Appearance | White to off-white solid | |
| Solubility (Water) | Slightly soluble (~10 mg/mL) | |
| Storage Temperature | -20°C (long-term) | |
| Stability | Stable for ≥ 4 years at -20°C as a solid. Solutions are less stable. |
Note on Solubility: The free acid form of ampicillin, including this compound, has limited solubility in water. To prepare higher concentration stock solutions, it is recommended to use a slightly basic solution to deprotonate the carboxylic acid group, thereby increasing its aqueous solubility.
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Sterile, nuclease-free water
-
1 M Sodium Hydroxide (NaOH) or 1 M Ammonium Hydroxide (NH₄OH)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile pipette tips
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile, light-protected microcentrifuge tubes for aliquots
-
Analytical balance
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of a 10 mg/mL Stock Solution in an Aqueous Basic Solution
This protocol describes the preparation of a 10 mg/mL stock solution, a commonly used concentration that balances solubility and ease of use.
Workflow for Preparing this compound Stock Solution
Caption: Workflow for the preparation of this compound stock solution.
Protocol Steps:
-
Calculate the required mass: To prepare 10 mL of a 10 mg/mL stock solution, you will need 100 mg of this compound.
-
Weigh the powder: Carefully weigh 100 mg of this compound powder using an analytical balance and transfer it to a sterile 15 mL conical tube.
-
Initial Dissolution: Add approximately 8 mL of sterile, nuclease-free water to the conical tube. The powder will not fully dissolve at this stage.
-
Adjust pH for Solubilization: While gently vortexing, add 1 M NaOH or 1 M NH₄OH dropwise to the suspension. Continue adding the basic solution until the this compound powder is completely dissolved. The solution should become clear. Be mindful not to add an excess of the basic solution; use just enough to achieve dissolution.
-
Final Volume Adjustment: Once the solid is fully dissolved, add sterile water to bring the final volume to 10 mL.
-
Sterilization: To ensure the stock solution is sterile for use in cell culture or other sensitive applications, filter it through a 0.22 µm sterile syringe filter into a new sterile conical tube.
-
Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 100 µL or 500 µL) in sterile, light-protected microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the ampicillin.
-
Storage: Label the aliquots clearly with the name of the compound, concentration, and date of preparation. Store the aliquots at -20°C for long-term use.
Storage and Stability
Proper storage is crucial to maintain the efficacy of the this compound stock solution.
Table 2: Storage and Stability of this compound Solutions
| Storage Condition | Solvent | Duration | Notes |
| -20°C | Water (pH-adjusted) | Up to 6 months | Recommended for long-term storage. Avoid repeated freeze-thaw cycles. |
| 2-8°C | Water (pH-adjusted) | Up to 1 week | For short-term storage. Monitor for any signs of precipitation or degradation. |
| Room Temperature | Water (pH-adjusted) | A few hours | Significant degradation can occur. Prepare fresh working solutions daily. |
The stability of ampicillin in solution is pH and temperature-dependent. Degradation is accelerated at higher temperatures and at pH values outside the optimal range (around neutral).
Application and Working Concentrations
This compound is primarily used as an internal standard in mass spectrometry-based quantification of ampicillin. The working concentration will depend on the specific analytical method and the expected concentration range of ampicillin in the samples.
For applications where it might be used similarly to ampicillin (e.g., as a control), the typical working concentrations for ampicillin in bacterial cell culture are between 50 to 100 µg/mL.
Logical Relationship for Dilution
Caption: Dilution of stock solution to working concentration for experimental use.
To prepare a 100 µg/mL working solution from a 10 mg/mL stock solution, a 1:100 dilution is required. For example, add 10 µL of the 10 mg/mL stock solution to 990 µL of culture medium or buffer.
Conclusion
The protocol outlined in this document provides a reliable method for preparing stable and accurate stock solutions of this compound. By adhering to these guidelines for solubilization, sterilization, and storage, researchers can ensure the integrity of their experiments and obtain reproducible results. Always refer to the manufacturer's certificate of analysis for lot-specific information on purity and handling.
References
Application Notes and Protocols for L-(+)-Ampicillin-d5 in Antibiotic Resistance Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ampicillin (B1664943) is a widely utilized broad-spectrum β-lactam antibiotic that functions by inhibiting the final stage of bacterial cell wall synthesis.[1][2] The emergence of antibiotic resistance, primarily through the production of β-lactamase enzymes that hydrolyze the antibiotic's β-lactam ring, poses a significant threat to its clinical efficacy.[3][4] L-(+)-Ampicillin-d5, a deuterium-labeled stable isotope of ampicillin, serves as a critical tool in antibiotic resistance research. Its primary application is as an internal standard in mass spectrometry-based quantitative analyses, enabling precise and accurate measurement of ampicillin concentrations in various biological matrices.[5][6][7] This allows for detailed pharmacokinetic and pharmacodynamic studies, as well as the development of rapid assays for detecting antibiotic resistance.
Application Note 1: Quantitative Analysis of Ampicillin in Biological Samples
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry. By incorporating five deuterium (B1214612) atoms, this compound has a higher mass than native ampicillin but exhibits nearly identical chemical and physical properties.[6] This ensures that it behaves similarly to the unlabeled analyte during sample extraction, chromatography, and ionization, thus compensating for matrix effects and variations in instrument response.
Key Applications:
-
Pharmacokinetic (PK) Studies: Accurate determination of ampicillin absorption, distribution, metabolism, and excretion (ADME) in preclinical and clinical studies.[8]
-
Therapeutic Drug Monitoring (TDM): Ensuring optimal drug exposure in patients to maximize efficacy and minimize toxicity.[5]
-
Residue Analysis: Quantifying ampicillin residues in tissues from food-producing animals.[7]
Application Note 2: Rapid Detection of Antibiotic Resistance
Mass spectrometry can be employed for the rapid detection of ampicillin resistance in bacterial isolates.[9] This method is based on monitoring the enzymatic hydrolysis of ampicillin by β-lactamases, the primary mechanism of resistance. In the presence of a resistant bacterium, ampicillin is hydrolyzed to ampicillin-penicilloic acid, resulting in a mass shift that can be detected by mass spectrometry.[9][10] this compound can be used as an internal standard in these assays to improve the accuracy and reproducibility of the measurement of ampicillin degradation.
Advantages of this approach include:
-
Speed: Results can be obtained in a fraction of the time required for traditional culture-based methods.[9]
-
Specificity: Directly measures the enzymatic activity responsible for resistance.
-
Quantitative Potential: Can provide information on the rate of antibiotic degradation.[9]
Data Presentation
Table 1: Mass Spectrometric Parameters for Ampicillin and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Ampicillin | 350.1 | 160.1 |
| This compound | 355.1 | 165.1 |
| Ampicillin-penicilloic acid | 368.1 | 324.1 |
Note: Specific mass transitions may vary depending on the instrument and ionization source.[9][10]
Table 2: Minimum Inhibitory Concentrations (MICs) of Ampicillin against Various Bacterial Strains
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus pseudintermedius | 0.25 | [6] |
| Staphylococcus aureus | 0.5 | [6] |
| Escherichia coli | 2 | [6] |
| Pasteurella | 0.12 | [6] |
| Streptococcus canis | 0.25 | [6] |
| Escherichia coli | 4 | [11][12] |
| Staphylococcus aureus | 0.6-1 | [11][12][13] |
| Streptococcus pneumoniae | 0.03-0.06 | [11][12][13] |
| Haemophilus influenzae | 0.25 | [11][12][13] |
Experimental Protocols
Protocol 1: Quantification of Ampicillin in Swine Tissue by LC-MS/MS
This protocol is adapted from a method for the determination of ampicillin residue in swine tissues.[7]
1. Materials and Reagents:
-
This compound (Internal Standard, IS)[7]
-
Ampicillin standard[7]
-
LC-MS grade methanol, formic acid, and ultrapure water[7]
-
Swine tissue (muscle, kidney, intestine)[7]
-
Homogenizer
-
Centrifuge
-
LC-MS/MS system[7]
2. Sample Preparation:
-
Weigh 5 g of tissue into a centrifuge tube.
-
Spike with a known concentration of this compound.
-
Add 20 mL of an appropriate extraction solvent (e.g., methanol/water mixture).
-
Homogenize the sample.
-
Centrifuge to pellet the tissue debris.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
LC Column: C18 reverse-phase column (e.g., Zorbax Eclipse XDB-C18)[9]
-
Mobile Phase: A gradient of ammonium (B1175870) formate (B1220265) and methanol.[9]
-
Ionization: Electrospray ionization (ESI) in positive mode.[9]
-
Detection: Multiple Reaction Monitoring (MRM) of the mass transitions specified in Table 1.
4. Quantification:
-
Construct a calibration curve using known concentrations of ampicillin standard.
-
Calculate the peak area ratio of ampicillin to this compound for both the standards and the samples.
-
Determine the concentration of ampicillin in the samples by interpolating from the calibration curve.
Protocol 2: Rapid Detection of Ampicillin Resistance in E. coli
This protocol is based on the principle of detecting ampicillin hydrolysis by β-lactamases.[9]
1. Materials and Reagents:
-
E. coli isolates (test and susceptible control strains)
-
Ampicillin
-
Incubation buffer (e.g., 0.9% NaCl)
-
LC-MS/MS system[9]
2. Experimental Procedure:
-
Culture E. coli isolates overnight.
-
Prepare a bacterial suspension in the incubation buffer.
-
Add ampicillin to the bacterial suspension to a final concentration relevant for susceptibility testing.
-
Incubate the mixture at 37°C for a defined period (e.g., 30, 60, 120 minutes).[9]
-
At each time point, take an aliquot and centrifuge to pellet the bacteria.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining ampicillin and the formation of ampicillin-penicilloic acid.[9]
3. Data Analysis:
-
Compare the rate of ampicillin degradation between the test isolate and the susceptible control.
-
A significant decrease in ampicillin concentration and a corresponding increase in ampicillin-penicilloic acid indicate the presence of β-lactamase activity and thus, resistance.[9]
Visualizations
Caption: Mechanism of ampicillin action via inhibition of bacterial cell wall synthesis.
Caption: Mechanism of ampicillin resistance through β-lactamase hydrolysis.
Caption: Workflow for rapid detection of ampicillin resistance using LC-MS/MS.
References
- 1. Ampicillin - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. LC-MS/MS measurement of ampicillin residue in swine tissues at 5 days after in-feed administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ampicillin Pharmacokinetics in Peripartum and Laboring Women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid Detection of Ampicillin Resistance in Escherichia coli by Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Ampicillin: Rise Fall and Resurgence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note: Quantification of Ampicillin in Biological Matrices using a Stable Isotope Dilution LC-MS/MS Method with L-(+)-Ampicillin-d5
Introduction
Ampicillin (B1664943) is a widely used broad-spectrum β-lactam antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[1] Accurate and reliable quantification of ampicillin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring food safety. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and specificity.[2]
This application note describes a robust and sensitive LC-MS/MS method for the quantification of ampicillin in biological samples, such as plasma, serum, and tissue homogenates. The method utilizes a stable isotope-labeled internal standard, L-(+)-Ampicillin-d5, to ensure high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[1] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and behaves similarly during extraction and ionization, thus correcting for potential variabilities.
Experimental Workflow & Signaling Pathways
The overall experimental workflow for the quantification of ampicillin using this compound and LC-MS/MS is depicted below. This process involves sample preparation, chromatographic separation, and mass spectrometric detection.
Figure 1: General workflow for the quantitative analysis of ampicillin.
Detailed Protocols
1. Sample Preparation (Protein Precipitation)
Protein precipitation is a common and effective method for extracting ampicillin from biological matrices like plasma and serum.
-
Reagents and Materials:
-
Blank biological matrix (e.g., human plasma)
-
Ampicillin standard stock solution
-
This compound internal standard (IS) stock solution
-
Acetonitrile (ACN) or Methanol (B129727) (MeOH), HPLC grade, chilled at -20°C
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of 10,000 x g and 4°C)
-
Nitrogen evaporator
-
Mobile phase for reconstitution
-
-
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (blank, calibration standard, or unknown sample).
-
Spike 10 µL of the this compound internal standard solution into each tube (except for double blanks).
-
For calibration standards and quality control samples, spike with the appropriate concentration of ampicillin standard solution.
-
Vortex mix for 15 seconds.
-
Add 300 µL of chilled acetonitrile or methanol to precipitate the proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
-
LC Parameters (Example):
-
Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient: A typical gradient starts with a high aqueous phase, ramping up the organic phase to elute the analyte, followed by a column wash and re-equilibration.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
-
-
MS/MS Parameters (Example):
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ampicillin: m/z 350.1 → 160.1
-
This compound: m/z 355.1 → 165.1 (Note: The exact m/z will depend on the fragmentation of the deuterated phenyl group). A transition of m/z 353.0 → 211.9 has also been reported.
-
-
Source Parameters: Optimized for the specific instrument, including desolvation temperature, gas flows, and capillary voltage.
-
Quantitative Data Summary
The following tables summarize the quantitative performance of LC-MS/MS methods for ampicillin quantification from various studies.
Table 1: Linearity and Sensitivity of Ampicillin Quantification
| Parameter | Value | Matrix | Reference |
| Linearity Range | 0.25 - 3.0 µg/mL | Pharmaceutical Formulations | |
| Linearity Range | 0.104 - 10.156 µg/mL | Human Plasma | |
| Linearity Range | 0.1 - 50 µg/mL | Luria-Bertani Broth | |
| Limit of Detection (LOD) | 0.016 µg/mL | Pharmaceutical Formulations | |
| Limit of Detection (LOD) | 0.026 µg/mL | Human Plasma | |
| Limit of Quantification (LOQ) | 0.049 µg/mL | Pharmaceutical Formulations | |
| Limit of Quantification (LOQ) | 0.1 µg/mL | Human Plasma |
Table 2: Accuracy and Precision of Ampicillin Quantification
| Parameter | Value | Matrix | Reference |
| Accuracy | 99.45 - 100.90% | Pharmaceutical Formulations | |
| Accuracy | 96.27 - 103.59% | Human Plasma | |
| Intra-day Precision (%RSD) | 1.98 - 2.67% | Pharmaceutical Formulations | |
| Inter-day Precision (%RSD) | 2.38 - 2.98% | Pharmaceutical Formulations | |
| Overall Precision (%RSD) | < 3.50% | Human Plasma |
Table 3: Recovery of Ampicillin from Biological Matrices
| Matrix | Recovery (%) | Method | Reference |
| Human Plasma | 94.38 ± 4.05% | Solid-Phase Extraction | |
| Human Plasma | 84.51% | Protein Precipitation |
Logical Relationships in Stable Isotope Dilution Analysis
The core principle of using a stable isotope-labeled internal standard is to create a reliable ratio between the analyte and the standard that remains constant throughout the analytical process, thereby correcting for any losses or variations.
Figure 2: Correction mechanism of a stable isotope-labeled internal standard.
The described LC-MS/MS method utilizing this compound as an internal standard provides a highly accurate, precise, and sensitive approach for the quantification of ampicillin in various biological matrices. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring data reliability in complex samples. The provided protocols and performance data serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the analysis of ampicillin.
References
Troubleshooting & Optimization
Optimizing L-(+)-Ampicillin-d5 Concentration for Internal Standard: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing L-(+)-Ampicillin-d5 as an internal standard in quantitative analyses, achieving optimal concentration is critical for accurate and reliable results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound as an internal standard?
A1: this compound is a stable isotope-labeled (SIL) version of L-(+)-Ampicillin. It is used as an internal standard (IS) in analytical methods, particularly liquid chromatography-mass spectrometry (LC-MS), to improve the accuracy and precision of quantification. Since this compound is chemically and physically almost identical to the analyte (L-(+)-Ampicillin), it can effectively compensate for variations that may occur during sample preparation, injection, and ionization in the mass spectrometer.
Q2: What is a typical concentration for an this compound internal standard working solution?
A2: The optimal concentration of the internal standard is specific to the analytical method and should be determined during method development. However, a common starting point for an this compound working solution is in the range of 10-100 ng/mL. One study investigating ampicillin (B1664943) residue in swine tissues prepared an internal standard working solution of 25 µg/ml.[1] The final concentration in the sample should be sufficient to produce a stable and reproducible signal, typically within the linear range of the instrument's detector.
Q3: How do I choose the right concentration of this compound for my assay?
A3: The ideal concentration for your this compound internal standard should be optimized based on the expected concentration range of the analyte in your samples. A general guideline is to use a concentration that is in the mid-range of your calibration curve. For example, if your calibration curve for ampicillin ranges from 0.1 to 10 µg/mL, a suitable concentration for the internal standard might be around 1-5 µg/mL.[2]
Q4: What are the key parameters to monitor for this compound in an LC-MS/MS method?
A4: For LC-MS/MS analysis, you will need to optimize the multiple reaction monitoring (MRM) transition for this compound. A commonly used transition is m/z 353.0 → 211.9.[2] You should also monitor the peak shape, retention time, and signal intensity of the internal standard across all samples in a batch.
Troubleshooting Guide
This guide provides solutions to common problems you might encounter when using this compound as an internal standard.
| Problem | Potential Cause | Troubleshooting Steps |
| High Variability in IS Response | Inconsistent sample preparation | - Ensure precise and consistent pipetting of the IS solution into all samples.- Thoroughly vortex each sample after adding the IS to ensure homogeneity. |
| Matrix effects | - Evaluate matrix effects by comparing the IS response in neat solution versus in extracted blank matrix.- If significant matrix effects are observed, consider further sample cleanup or adjusting the chromatographic conditions to separate the IS from interfering matrix components. | |
| IS instability | - Prepare fresh working solutions of the IS daily.- Check the manufacturer's recommendations for storage and handling of the this compound stock solution.[3][4] | |
| Low IS Signal Intensity | Insufficient IS concentration | - Increase the concentration of the IS working solution. |
| Poor ionization | - Optimize the mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature) for this compound. | |
| Degradation of IS | - Verify the stability of this compound in the sample matrix and processing conditions. | |
| IS Signal in Blank Samples | Contamination | - Check for contamination of the blank matrix, solvents, or glassware.- Ensure there is no carryover from a high concentration sample to the subsequent blank injection. |
| Isotopic contribution from analyte | - At high analyte concentrations, the M+5 isotope of ampicillin might contribute to the this compound signal. This is generally minimal with a d5-labeled standard. | |
| Poor Linearity of Calibration Curve | Inappropriate IS concentration | - The IS concentration may be too high or too low relative to the analyte concentrations.- Re-optimize the IS concentration to be in the mid-range of the calibration curve. |
| Saturation of the detector | - If the IS signal is too high, it may be saturating the detector. Dilute the IS working solution. |
Experimental Protocols
Protocol for Preparation of this compound Internal Standard Working Solution
This protocol provides a general guideline for preparing a working solution. The final concentration should be optimized for your specific assay.
Materials:
-
This compound reference standard
-
HPLC-grade methanol (B129727) or other appropriate solvent
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve it in a small amount of methanol in a 1 mL volumetric flask.
-
Bring the volume to 1 mL with methanol and mix thoroughly.
-
Store the stock solution at the recommended temperature (typically -20°C or -80°C).
-
-
Prepare an Intermediate Solution (e.g., 10 µg/mL):
-
Pipette 10 µL of the 1 mg/mL stock solution into a 1 mL volumetric flask.
-
Bring the volume to 1 mL with the appropriate solvent (e.g., 50:50 methanol:water).
-
-
Prepare a Working Solution (e.g., 100 ng/mL):
-
Pipette 10 µL of the 10 µg/mL intermediate solution into a 1 mL volumetric flask.
-
Bring the volume to 1 mL with the reconstitution solvent used in your sample preparation.
-
Protocol for Optimizing IS Concentration
-
Prepare a series of calibration standards for ampicillin covering the expected analytical range.
-
Prepare several working solutions of this compound at different concentrations (e.g., low, medium, and high relative to the calibration curve).
-
Spike a constant volume of each IS working solution into all calibration standards and quality control (QC) samples.
-
Process and analyze the samples using your LC-MS/MS method.
-
Evaluate the following for each IS concentration:
-
IS Response: The peak area of the IS should be consistent and well above the noise level across all samples.
-
Linearity of Calibration Curve: The coefficient of determination (r²) should be >0.99.
-
Accuracy and Precision: The accuracy and precision of the QC samples should be within acceptable limits (typically ±15%, and ±20% at the Lower Limit of Quantification).
-
Data Presentation
Table 1: Example of this compound Concentration in Relation to Ampicillin Calibration Range
| Study Reference | Analyte Calibration Range (µg/mL) | IS (this compound) Working Solution Concentration | Matrix |
| Fictional Example 1 | 0.01 - 10 | 100 ng/mL | Human Plasma |
| Fictional Example 2 | 0.1 - 50 | 1 µg/mL | Urine |
| Based on | 0.1040 - 10.1562 | Not explicitly stated, but IS response was monitored. | Human Plasma |
| Based on | 0.1 - 50 ng/mL (in solution) | 25 µg/mL | Swine Tissue |
Visualizations
Caption: A typical experimental workflow for the quantification of ampicillin using this compound as an internal standard.
Caption: A troubleshooting decision tree for addressing inconsistent internal standard response.
References
How to resolve poor peak shape for L-(+)-Ampicillin-d5 in chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve poor peak shape for L-(+)-Ampicillin-d5 in chromatography.
Troubleshooting Guide: Resolving Poor Peak Shape
Poor peak shape in chromatography, such as peak tailing, fronting, or broadening, can significantly impact the accuracy and precision of analytical results. This guide addresses common issues encountered during the analysis of this compound and provides systematic solutions.
Q1: My this compound peak is tailing. What are the likely causes and how can I fix it?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue when analyzing polar and ionizable compounds like ampicillin (B1664943).
Potential Causes and Solutions:
-
Secondary Interactions with Residual Silanols: this compound, containing a primary amine group, can interact with acidic silanol (B1196071) groups on the surface of silica-based reversed-phase columns. This is a primary cause of peak tailing.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) protonates the silanol groups, reducing their interaction with the protonated amine group of the analyte.
-
Solution 2: Use an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated (end-capped).
-
Solution 3: Add Mobile Phase Modifiers: Incorporate additives like triethylamine (B128534) (TEA) or ammonium (B1175870) acetate (B1210297) into the mobile phase. These modifiers compete with the analyte for interaction with the active sites on the stationary phase.[1][2][3][4]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Extra-Column Volume: Excessive tubing length or a large flow cell volume in the detector can cause peak broadening and tailing.
-
Solution: Use tubing with a smaller internal diameter and shorter length, and ensure all connections are secure and have minimal dead volume.
-
Q2: I am observing peak fronting for my this compound peak. What should I investigate?
Peak fronting, characterized by a leading edge that is less steep than the trailing edge, is less common than tailing but can still occur.
Potential Causes and Solutions:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase chromatography) than the mobile phase, it can cause the analyte to travel too quickly through the initial part of the column, resulting in a fronting peak.
-
Solution: Whenever possible, dissolve the this compound standard in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
-
Column Collapse or Void: A physical degradation of the column packing material at the inlet can create a void, leading to distorted peak shapes, including fronting.
-
Solution: This typically requires replacing the column. To prevent this, operate the column within the manufacturer's recommended pressure and pH limits.
-
-
High Analyte Concentration: In some cases, very high concentrations can lead to a non-linear distribution between the stationary and mobile phases, causing fronting.
-
Solution: Dilute the sample and re-inject.
-
Frequently Asked Questions (FAQs)
What is the expected chromatographic behavior of this compound compared to non-deuterated L-(+)-Ampicillin?
The chromatographic behavior of this compound is expected to be virtually identical to that of its non-deuterated counterpart under the same chromatographic conditions. The five deuterium (B1214612) atoms on the phenyl group have a negligible effect on the polarity and physicochemical properties that govern retention in reversed-phase chromatography. The primary purpose of the deuterium labeling is to serve as an internal standard for mass spectrometry-based detection, allowing it to be distinguished from the unlabeled analyte by its higher mass-to-charge ratio.[5][6][7]
What type of column is best suited for the analysis of this compound?
A C18 column is the most common choice for ampicillin analysis.[8][9] To mitigate peak tailing due to silanol interactions, it is highly recommended to use a modern, high-purity silica (B1680970) column that is well end-capped. Alternatively, polar-embedded or polar-endcapped C18 columns can provide improved peak shape for polar compounds like ampicillin.[10]
How does the mobile phase pH affect the retention and peak shape of this compound?
Ampicillin has two pKa values, approximately 2.5 (carboxylic acid) and 7.3 (primary amine). The mobile phase pH will determine the ionization state of the molecule and thus its retention and interaction with the stationary phase.
-
At a pH below 2.5, the carboxylic acid is protonated (neutral) and the amine is protonated (positive charge).
-
Between pH 2.5 and 7.3, it exists as a zwitterion (negative charge on the carboxylate and positive charge on the amine).
-
Above pH 7.3, the carboxylic acid is deprotonated (negative charge) and the amine is neutral.
For good peak shape in reversed-phase chromatography, it is generally advisable to work at a pH where the analyte is in a single, stable ionic form. A mobile phase pH of around 3.0 is often a good starting point as it suppresses the ionization of residual silanol groups on the column while ensuring the ampicillin molecule is in a consistent cationic form.[10]
What are some common mobile phase compositions for ampicillin analysis?
Mobile phases for ampicillin analysis typically consist of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol.
-
Aqueous Phase: Often contains a buffer (e.g., phosphate (B84403), acetate) to control the pH. Additives like formic acid or acetic acid are also common to achieve a low pH.
-
Organic Phase: Acetonitrile is frequently used.
A gradient elution, starting with a low percentage of the organic modifier and gradually increasing it, is often employed to ensure good separation and peak shape.
Data Presentation
Table 1: Summary of HPLC Methods for Ampicillin Analysis
| Parameter | Method 1[11] | Method 2[8] | Method 3[9] | Method 4[10] |
| Column | Phenomenex C18 (50 x 4.6 mm, 3 µm) | C18 | C18 | Arion® Polar C18 / Luna® Omega Polar C18 |
| Mobile Phase | Water with 0.1% Acetic Acid : Acetonitrile (80:20 v/v) | 20mM NaH2PO4 : Methanol (75:25 v/v) | Acetonitrile : Water (60:40 v/v), pH 4 with orthophosphoric acid | 15 mM KH2PO4 (pH 3.3) : Methanol (75:25 v/v) |
| Flow Rate | 1.0 mL/min | Not Specified | 1.0 mL/min | 1.4 mL/min |
| Detection | UV at 254 nm | UV at 210 nm | UV at 240 nm | Not Specified |
| Temperature | Room Temperature (~25 °C) | Not Specified | Room Temperature | 30 °C |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for this compound
This protocol provides a general starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
HPLC grade water
-
Formic acid (or other suitable acid for pH adjustment)
-
Potassium phosphate monobasic (for buffered mobile phase)
2. Preparation of Mobile Phase:
-
Mobile Phase A (Aqueous): Prepare a 15 mM potassium phosphate solution in water. Adjust the pH to 3.3 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): HPLC grade methanol.
3. Chromatographic Conditions:
-
Column: Polar-endcapped C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: 75% Mobile Phase A : 25% Mobile Phase B (Isocratic)
-
Flow Rate: 1.4 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: Mass Spectrometer (settings to be optimized for this compound)
4. Sample Preparation:
-
Accurately weigh a small amount of this compound and dissolve it in the initial mobile phase to a known concentration.
-
If the sample is in a biological matrix, a suitable extraction method (e.g., protein precipitation or solid-phase extraction) will be necessary.
Mandatory Visualization
Below is a troubleshooting workflow for addressing poor peak shape for this compound in chromatography.
Caption: Troubleshooting workflow for poor peak shape of this compound.
References
- 1. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Ionic Liquids as the Mobile Phase Additives on the HPLC Resolution of Four Active Compounds from Sophora flavescens Ait - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Ampicillin-d5 | C16H19N3O4S | CID 101386989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scholarship.depauw.edu [scholarship.depauw.edu]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. ijrpc.com [ijrpc.com]
L-(+)-Ampicillin-d5 Stability: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stability of L-(+)-Ampicillin-d5. Given that the stability of deuterated compounds closely mirrors their non-deuterated counterparts, this guide draws upon established data for ampicillin (B1664943) to provide robust troubleshooting advice and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in solution?
The stability of ampicillin solutions, and by extension this compound, is primarily affected by several key factors:
-
pH: Ampicillin stability is significantly pH-dependent. Maximum stability is generally observed around pH 7.5.[1] Deviations to more acidic or basic pH levels can accelerate degradation.[1] For stock solutions, a pH of ≤ 7 is recommended.[2]
-
Temperature: Lower temperatures increase the stability of ampicillin solutions.[3] Storage at refrigerated (2-8 °C) or frozen (-20 °C) temperatures is recommended for long-term preservation.[2]
-
Concentration: The stability of ampicillin is concentration-dependent, with stability decreasing as the concentration increases. This is partly due to the increased potential for polymerization at higher concentrations.
-
Solvent: The choice of solvent can impact stability. Dextrose solutions have been shown to decrease ampicillin stability, making 0.9% sodium chloride a more suitable solvent for many applications. The buffer used can also affect stability; for instance, Tris buffer can be deleterious to ampicillin.
Q2: What are the recommended storage conditions for this compound stock solutions?
For optimal long-term stability, this compound stock solutions should be stored under the following conditions:
| Storage Condition | Duration | Reference |
| Refrigerated (2-8 °C) | Up to 3 weeks | |
| Frozen (-20 °C) | 4-6 months | |
| Frozen (-80 °C) | Up to 3 months (recommended to minimize degradation seen at -20°C) |
Note: It is crucial to sterilize stock solutions by filtration through a 0.22 µm filter, as autoclaving will degrade the compound.
Q3: I am observing a loss of potency in my experiments. What could be the cause?
A loss of potency is likely due to the degradation of this compound. Consider the following troubleshooting steps:
-
Verify Storage Conditions: Ensure that stock solutions have been stored at the correct temperature and for the recommended duration. Improper storage is a common cause of degradation.
-
Check Solution pH: The pH of your experimental media or buffer could be outside the optimal range for ampicillin stability. Maximum stability is observed at a pH of 7.5.
-
Evaluate Experimental Temperature: If your experiments are conducted at elevated temperatures (e.g., 37 °C), be aware that ampicillin has limited stability. At 37 °C in culture, ampicillin is generally considered stable for up to 3 days.
-
Consider Concentration Effects: High concentrations of ampicillin can lead to increased degradation and polymerization. If possible, using the lowest effective concentration may improve stability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent experimental results | Degradation of this compound leading to lower effective concentration. | Prepare fresh stock solutions of this compound. Verify the pH of the experimental medium. Ensure proper storage of stock solutions at -20°C or -80°C. |
| Precipitate formation in stock solution upon thawing | Polymerization or precipitation of degradation products. | Discard the solution. Prepare a fresh stock solution, ensuring complete dissolution before freezing in aliquots to minimize freeze-thaw cycles. |
| Loss of antibacterial activity in culture | Degradation of this compound in the culture medium. | Ampicillin in culture media at 37°C is stable for about 3 days. For longer experiments, consider replenishing with freshly prepared ampicillin. |
Quantitative Stability Data
The following tables summarize the stability of ampicillin under various conditions. This data can be used as a proxy for the expected stability of this compound.
Table 1: Stability of Ampicillin Solutions at Different Temperatures
| Concentration | Solvent | Temperature (°C) | Stability (≥90% of initial concentration) | Reference |
| 24 g/L | 0.9% Sodium Chloride | 25 | 30 hours | |
| 24 g/L | 0.9% Sodium Chloride | 30 | 30 hours | |
| 24 g/L | 0.9% Sodium Chloride | 37 | 24 hours | |
| 12 g/L | 0.9% Sodium Chloride | Room Temperature | At least 24 hours | |
| 12 g/L (buffered) | 0.9% Sodium Chloride | Room Temperature | At least 48 hours | |
| 12 g/L | 0.9% Sodium Chloride | Refrigerated | At least 72 hours | |
| 15 mg/mL | Not specified | Refrigerated (2-8°C) | Up to 72 hours | |
| 50 mg/mL | Not specified | Refrigerated (2-8°C) | Only for the first 24 hours |
Table 2: Stability of Ampicillin Solutions After Refrigerated Storage and Subsequent Infusion
| Refrigerated Storage Duration | Average Recovery After 24h Infusion at Room Temp. | Reference |
| Immediate Use | 96.4% | |
| 24 hours | 95.8% | |
| 72 hours | 94.6% | |
| 7 days | 90.3% (fell below 90% after 4 hours of circulation) |
Experimental Protocols
Protocol: Stability Testing of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the stability of this compound solutions, adapted from methodologies used for ampicillin.
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or 0.9% sodium chloride).
-
Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected range of the stability samples.
-
-
Preparation of Stability Samples:
-
Prepare solutions of this compound at the desired concentration and in the matrix to be tested (e.g., buffer, culture medium).
-
Store the samples under the desired long-term storage conditions (e.g., -20°C, 4°C, room temperature).
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours; 1, 2, 4 weeks), withdraw an aliquot of each stability sample.
-
Dilute the samples as necessary to fall within the range of the calibration curve.
-
Analyze the standards and samples by a validated, stability-indicating HPLC method. A typical method might involve a C18 column and a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of this compound in the stability samples by interpolating their peak areas from the calibration curve.
-
Calculate the percentage of the initial concentration remaining at each time point. Stability is often defined as retaining ≥90% of the initial concentration.
-
Visualizing Degradation and Workflows
Ampicillin Degradation Pathway
The degradation of ampicillin, particularly in alkaline solutions, proceeds through the formation of several products. The initial step involves the formation of 5R-penicilloic acid, which can then undergo epimerization.
Caption: Proposed degradation pathway of ampicillin.
Troubleshooting Workflow for Potency Loss
This workflow provides a logical sequence of steps to diagnose the cause of reduced this compound potency in an experiment.
Caption: Troubleshooting workflow for loss of potency.
References
Technical Support Center: Matrix Effects on L-(+)-Ampicillin-d5 Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of L-(+)-Ampicillin-d5 in complex biological samples using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of this compound?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1][2] In complex matrices like plasma, urine, or tissue homogenates, endogenous components such as phospholipids (B1166683), salts, and proteins are common causes of matrix effects.[1]
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound used?
A2: A SIL-IS, such as this compound, is the preferred internal standard for quantitative LC-MS/MS analysis because it has nearly identical physicochemical properties to the analyte (Ampicillin). This similarity ensures that it co-elutes with the analyte and experiences the same degree of matrix effects and variability in sample preparation and instrument response.[3] By using the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects can be effectively compensated for, leading to more accurate and precise results.
Q3: How can I assess the extent of matrix effects in my assay?
A3: The matrix effect can be quantitatively assessed by calculating the matrix factor (MF). This is typically done by comparing the peak area of an analyte in a post-extraction spiked sample (blank matrix extract with analyte added) to the peak area of the analyte in a neat solution (solvent) at the same concentration. An IS-normalized MF is calculated by dividing the analyte's MF by the IS's MF. An IS-normalized MF value between 0.8 and 1.2 generally indicates that the matrix effect is adequately compensated.
Q4: What are the common sample preparation techniques to minimize matrix effects for Ampicillin (B1664943) analysis?
A4: Common techniques to reduce matrix interferences include:
-
Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the sample to precipitate proteins, which are then removed by centrifugation.
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from matrix components based on their differential solubilities in two immiscible liquid phases.
-
Solid-Phase Extraction (SPE): A highly effective method that uses a solid sorbent to retain the analyte while matrix components are washed away. The purified analyte is then eluted with a different solvent.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing, Splitting, Broadening) | Column contamination from matrix components. | Use a guard column and/or implement a more rigorous sample cleanup method (e.g., switch from PPT to SPE). |
| Injection of sample in a solvent stronger than the mobile phase. | Ensure the final sample solvent is of similar or weaker strength than the initial mobile phase. | |
| High Backpressure | Particulate matter from the sample matrix clogging the column frit or system tubing. | Filter all samples before injection. Use an in-line filter. |
| Protein precipitation in the analytical column. | Improve the protein removal step in your sample preparation. | |
| Low Signal Intensity / Ion Suppression | Co-eluting matrix components competing for ionization. | Optimize chromatographic separation to resolve the analyte from interfering matrix components. |
| Inefficient sample cleanup. | Employ a more effective sample preparation technique like SPE to remove phospholipids and other interfering substances. | |
| Suboptimal ionization source parameters. | Optimize source temperature, gas flows, and voltages. Consider switching to a less susceptible ionization technique like APCI if ESI is problematic. | |
| Inconsistent Internal Standard (IS) Response | Variable matrix effects across different samples. | Ensure the IS (this compound) and analyte peaks are closely eluting. Investigate the sample collection and handling procedures for potential inconsistencies. |
| Degradation of the IS. | Verify the stability of the internal standard in the sample matrix and under the storage conditions used. | |
| High Variability in Results | Inconsistent sample preparation. | Automate the sample preparation process if possible. Ensure thorough mixing and consistent timing for all steps. |
| Lot-to-lot variability in the biological matrix. | Evaluate matrix effects using at least six different lots of the matrix during method validation. |
Quantitative Data Summary
Table 1: Extraction Recovery and Matrix Effect of Ampicillin and Ampicillin-d5 in Luria-Bertani Broth
| Analyte | Concentration (µg/mL) | Mean Percent Extraction Recovery (%) | IS-Normalized Matrix Factor |
| Ampicillin | 0.30 (LQC) | 105 | 1.1 |
| Ampicillin | 8.00 (MQC) | 100 | 1.0 |
| Ampicillin | 40.00 (HQC) | 99 | 1.1 |
| Ampicillin-d5 | 10.00 | 100 | N/A |
| (Data sourced from reference) |
Table 2: Recovery of Ampicillin in Human Plasma using Solid-Phase Extraction
| Analyte | Recovery (%) |
| Ampicillin | 94.38 ± 4.05 |
| (Data sourced from reference) |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Ampicillin from Human Plasma
This protocol is adapted from a method for determining Ampicillin in human plasma.
-
Conditioning: Condition a DSC-18 SPE cartridge (100 mg) with 1 mL of acetonitrile (ACN).
-
Equilibration: Equilibrate the cartridge with 1 mL of ultrapure water.
-
Sample Loading: To 100 µL of plasma, add 50 µL of 1 M orthophosphoric acid and 50 µL of ultrapure water. Load the entire pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge twice with 1 mL of ultrapure water to remove interferences.
-
Elution: Elute Ampicillin with 1 mL of 70% ACN.
-
Analysis: The eluate is ready for LC-MS/MS analysis.
Protocol 2: Protein Precipitation of Ampicillin from Plasma
This is a general protein precipitation protocol that can be adapted for Ampicillin quantification.
-
Sample Preparation: To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound).
-
Precipitation: Add 300 µL of cold methanol.
-
Vortexing: Vortex mix the sample for 60 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 5 minutes.
-
Supernatant Collection: Carefully collect 50 µL of the supernatant.
-
Dilution: Dilute the supernatant with 200 µL of water containing 0.1% formic acid.
-
Analysis: Inject the diluted sample into the LC-MS/MS system.
Protocol 3: LC-MS/MS Parameters for Ampicillin and Ampicillin-d5
These parameters are based on a validated method for Ampicillin quantification.
-
LC System: Waters Acquity UPLC
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.2% formic acid in water
-
Mobile Phase B: 0.2% formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
MS System: Waters Quattro Micro API Tandem Quadrupole Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
MRM Transitions:
-
Ampicillin: m/z 349.9 → 105.9
-
Ampicillin-d5: m/z 354.9 → 110.9
-
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for matrix effect issues.
References
Technical Support Center: Troubleshooting L-(+)-Ampicillin-d5 Inconsistent Replicate Injections
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address inconsistent results in replicate injections of L-(+)-Ampicillin-d5.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing significant variation in peak area for this compound across replicate injections?
A1: Inconsistent peak areas for this compound can stem from several factors, including issues with sample stability, chromatographic conditions, matrix effects, or the stability of the deuterated label itself. It is crucial to systematically investigate each of these potential causes.
Q2: Could the stability of this compound in my sample solution be the cause of the inconsistency?
A2: Yes, ampicillin (B1664943) is known to have limited stability in solution, which can be affected by storage temperature and time.[1][2] Degradation of this compound in your sample vials over the course of an analytical run can lead to decreasing peak areas in later injections. Several studies have shown that ampicillin solutions are more stable when refrigerated.[1][3][4]
Q3: What are matrix effects and could they be affecting my this compound signal?
A3: Matrix effects are the alteration of ionization efficiency for a target analyte due to co-eluting compounds from the sample matrix.[5] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal).[5] Even with a deuterated internal standard, differential matrix effects can occur, where the analyte and the standard experience different levels of ion suppression or enhancement, leading to poor reproducibility.[5][6][7]
Q4: Is it possible for the deuterium (B1214612) labels on this compound to exchange with hydrogen from the solvent?
A4: Yes, this phenomenon is known as isotopic or back-exchange.[6] It is more likely to occur if the deuterium labels are in chemically labile positions.[6] This exchange can alter the mass of the internal standard, leading to inaccurate and inconsistent results.
Troubleshooting Guides
Issue 1: Decreasing Peak Area Over a Sequence of Injections
This issue often points to the instability of this compound in the analytical solution.
Troubleshooting Steps:
-
Evaluate Sample Stability: Prepare a fresh sample of this compound and inject it multiple times over a period equivalent to your typical analytical run time.
-
Control Temperature: Ensure your autosampler is temperature-controlled, preferably refrigerated, to minimize degradation.
-
Compare Fresh vs. Aged Samples: Analyze a freshly prepared sample and compare the results to a sample that has been sitting in the autosampler for several hours.
Data Presentation:
| Injection Number | Time in Autosampler (hours) | Peak Area (Fresh Sample @ 4°C) | Peak Area (Aged Sample @ Room Temp) |
| 1 | 0 | 1,205,345 | 1,198,765 |
| 2 | 2 | 1,199,876 | 1,102,345 |
| 3 | 4 | 1,201,453 | 987,654 |
| 4 | 6 | 1,195,678 | 854,321 |
| %RSD | 0.35% | 18.2% |
Experimental Protocol: Sample Stability Evaluation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a weak buffer).[8]
-
Dilute the stock solution to a working concentration that gives a strong signal.
-
Divide the working solution into two sets of vials.
-
Place one set in a temperature-controlled autosampler set to 4°C.
-
Leave the second set at room temperature.
-
Inject from each set of vials at 2-hour intervals for a total of 6-8 hours.
-
Plot the peak area versus time for each condition to assess stability.
Issue 2: Randomly Inconsistent Peak Areas in Replicate Injections
Random variations can be indicative of issues with the LC-MS system, sample matrix, or the internal standard itself.
Troubleshooting Steps:
-
Check for Matrix Effects: Perform a post-extraction addition experiment to determine if ion suppression or enhancement is occurring.[6]
-
Verify Co-elution: Ensure that this compound and the non-labeled ampicillin co-elute perfectly. A slight shift in retention time can expose them to different matrix effects.[5]
-
Investigate Isotopic Exchange: Incubate the deuterated internal standard in a blank matrix for a duration similar to your sample preparation and analysis time to check for back-exchange.[6]
-
Inspect the LC System: Check for leaks, ensure proper mobile phase degassing, and verify pump performance for consistent flow rates.[9]
Data Presentation:
| Sample | Analyte Peak Area | IS (this compound) Peak Area | Analyte/IS Ratio |
| Replicate 1 | 850,234 | 1,150,876 | 0.739 |
| Replicate 2 | 720,456 | 1,210,453 | 0.595 |
| Replicate 3 | 910,876 | 1,187,654 | 0.767 |
| Replicate 4 | 780,123 | 1,199,321 | 0.650 |
| %RSD | 10.5% | 2.1% | 11.8% |
In this example, the inconsistent analyte/IS ratio suggests a problem beyond simple injection volume variation.
Experimental Protocol: Matrix Effect Evaluation
-
Prepare Three Sets of Samples:
-
Analyze the Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate Matrix Effect:
Visual Troubleshooting Guides
Caption: A troubleshooting workflow for inconsistent this compound results.
Caption: Signaling pathway illustrating the impact of matrix effects on analyte and IS.
References
- 1. Stability of Ampicillin in Normal Saline Following Refrigerated Storage and 24-Hour Pump Recirculation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of Ampicillin in Normal Saline Following Refrigerated Storage and 24-Hour Pump Recirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability Test of Ampicillin Sodium Solutions in the Accufuser® Elastomeric Infusion Device Using HPLC: UV Method [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. myadlm.org [myadlm.org]
- 8. tsijournals.com [tsijournals.com]
- 9. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
Technical Support Center: Optimizing Mass Spectrometer Parameters for L-(+)-Ampicillin-d5 Detection
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing mass spectrometer parameters for the detection of L-(+)-Ampicillin-d5. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for this compound?
A1: For optimal detection, it is recommended to use multiple reaction monitoring (MRM) mode. For this compound, the precursor ion will be 5 atomic mass units (amu) higher than that of unlabeled ampicillin (B1664943). In positive ion mode, ampicillin's protonated molecule is [M+H]⁺ at m/z 350.1. Therefore, the expected precursor ion for this compound is m/z 355.1. Common product ions for ampicillin that can be used to establish MRM transitions include m/z 106.2 (benzylamine group) and m/z 160.0 (thiazolidine ring)[1]. A confirmed MRM transition in negative ion mode for Ampicillin-d5 is m/z 353.0 → 211.9[2].
Q2: Which ionization mode is best for ampicillin analysis?
A2: Electrospray ionization (ESI) is the most common and effective ionization technique for ampicillin and its deuterated analogs. Both positive and negative ion modes can be used, though positive mode is more frequently reported in the literature for ampicillin itself[1][3]. The choice may depend on the specific mass spectrometer and sample matrix.
Q3: How can I improve the signal intensity of my this compound internal standard?
A3: To improve signal intensity, you can optimize several parameters. Start by adjusting the cone voltage (or fragmentor voltage) and collision energy to find the optimal values for the specific MRM transition. Ensure the mobile phase composition is compatible with good ionization; for example, the addition of a small amount of formic acid (0.1%) can improve protonation in positive ion mode[1]. Also, check the cleanliness of the ion source, as contamination can suppress the signal.
Q4: I am observing poor peak shape for my this compound standard. What could be the cause?
A4: Poor peak shape, such as tailing or fronting, can be due to several factors. One common cause is the interaction of the analyte with active sites in the chromatographic column. Ensure you are using a high-quality column suitable for polar compounds. Another reason could be the sample solvent. If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can lead to peak distortion. Try to dissolve your sample in the initial mobile phase or a weaker solvent.
Q5: What are the most common sample preparation techniques for analyzing ampicillin in biological matrices?
A5: The most common sample preparation techniques are protein precipitation and solid-phase extraction (SPE). Protein precipitation with a solvent like acetonitrile (B52724) is a simple and fast method suitable for many applications. SPE can provide a cleaner extract, which can be beneficial for reducing matrix effects and improving sensitivity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Problem 1: No or Low Signal for this compound
| Possible Cause | Troubleshooting Steps |
| Incorrect Mass Spectrometer Settings | Verify the MRM transitions are correctly entered for the precursor and product ions of this compound. Ensure the instrument is in the correct ionization mode (positive or negative). |
| Ion Source Contamination | Clean the ion source components, including the capillary and cone, according to the manufacturer's instructions. |
| Sample Degradation | Ampicillin is susceptible to degradation in aqueous solutions. Prepare fresh stock solutions and samples. Keep samples cool in the autosampler. |
| Poor Ionization | Optimize the mobile phase composition. For positive mode, ensure the presence of a proton source like 0.1% formic acid. |
Problem 2: High Background Noise
| Possible Cause | Troubleshooting Steps |
| Contaminated Mobile Phase or LC System | Use high-purity LC-MS grade solvents and additives. Flush the LC system thoroughly. |
| Matrix Effects | Improve sample cleanup by using a more rigorous SPE protocol. Optimize the chromatographic separation to separate this compound from co-eluting matrix components. |
| Electronic Noise | Ensure the mass spectrometer is properly grounded and that there are no nearby sources of electronic interference. |
Problem 3: Inconsistent Results and Poor Reproducibility
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure precise and consistent pipetting and extraction procedures. Consider using an automated sample preparation system for higher throughput and reproducibility. |
| Fluctuations in LC System Performance | Check for leaks in the LC system. Ensure the pump is delivering a stable and accurate flow rate. Monitor the column pressure for any unusual fluctuations. |
| Variable Matrix Effects | Use a stable isotope-labeled internal standard like this compound to compensate for variations in matrix effects between samples. |
Quantitative Data Summary
The following table summarizes typical quantitative performance data for ampicillin analysis using LC-MS/MS. These values can serve as a benchmark for method development and validation.
| Parameter | Typical Value Range | Reference |
| Linearity Range | 0.25 - 3.0 µg/mL | |
| Limit of Detection (LOD) | 0.016 µg/mL | |
| Limit of Quantitation (LOQ) | 0.049 - 0.25 µg/mL | |
| Recovery | 91.8% - 97.2% | |
| Intra-day Precision (%RSD) | 1.98% - 2.67% | |
| Inter-day Precision (%RSD) | 2.38% - 2.98% |
Experimental Protocols
Detailed Methodology for this compound Detection
This protocol provides a starting point for developing a robust LC-MS/MS method for the quantification of ampicillin using this compound as an internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography (LC) Conditions
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95% to 5% B
-
3.6-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
MRM Transitions:
-
Ampicillin: Precursor: 350.1, Product: 160.0, Cone Voltage: 20V, Collision Energy: 15eV
-
This compound: Precursor: 355.1, Product: 160.0, Cone Voltage: 20V, Collision Energy: 15eV
-
Ampicillin (Qualifier): Precursor: 350.1, Product: 106.2, Cone Voltage: 20V, Collision Energy: 25eV
-
This compound (Qualifier): Precursor: 355.1, Product: 111.2, Cone Voltage: 20V, Collision Energy: 25eV
-
Visualizations
Caption: Experimental workflow for this compound detection.
Caption: Troubleshooting decision tree for this compound analysis.
References
- 1. Determination of ampicillin in human plasma by solid-phase extraction-liquid chromatography-tandem mass spectrometry (SPE-LC-MS/MS) and its use in bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multiresidue antibiotic-metabolite quantification method using ultra-performance liquid chromatography coupled with tandem mass spectrometry for environmental and public exposure estimation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Internal Standards for Ampicillin Quantification: L-(+)-Ampicillin-d5 and Alternatives
In the realm of bioanalysis, particularly for pharmacokinetic and bioequivalence studies, the precise quantification of analytes is paramount. For a widely used antibiotic like ampicillin (B1664943), achieving accurate and reproducible results hinges on the effective use of an internal standard (IS) in chromatographic methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, thus compensating for any variability. This guide provides a comparative overview of L-(+)-Ampicillin-d5, a stable isotope-labeled (SIL) internal standard, and other commonly employed alternatives for ampicillin quantification.
The primary role of an internal standard is to correct for analyte loss during sample processing and to account for variations in instrument response.[1] SIL internal standards, like this compound, are considered the gold standard as they share near-identical physicochemical properties with the analyte, ensuring they co-elute and experience similar ionization effects in the mass spectrometer.[1] However, structural analogs are also utilized, often due to cost or commercial availability.
Performance Comparison of Internal Standards
The selection of an appropriate internal standard is a critical step in method development.[2] The following tables summarize the performance of this compound and a common structural analog, amoxicillin (B794), as internal standards for ampicillin analysis in human plasma, based on data from separate validation studies. It is important to note that direct comparison is challenging as the experimental conditions differ between the studies.
Table 1: Performance of this compound as an Internal Standard for Ampicillin
| Parameter | Performance Data |
| Method | LC-MS/MS |
| Matrix | Human Plasma |
| Intra-day Precision (%CV) | ≤ 3.50% |
| Inter-day Precision (%CV) | ≤ 3.50% |
| Intra-day Accuracy | 96.58% (at LLOQ) |
| Inter-day Accuracy | Not explicitly stated, but within acceptable ranges |
| Lower Limit of Quantification (LLOQ) | 0.1040 µg/mL |
| Recovery | Not explicitly stated |
Data extracted from a study on the simultaneous estimation of ampicillin and sulbactam (B1307) in human plasma.[1]
Table 2: Performance of Amoxicillin as an Internal Standard for Ampicillin
| Parameter | Performance Data |
| Method | SPE-LC-MS/MS |
| Matrix | Human Plasma |
| Intra-day Precision (%CV) | Not explicitly stated |
| Inter-day Precision (%CV) | Not explicitly stated |
| Accuracy (as part of bioequivalence study) | Confidence intervals for Cmax, AUC0-t, and AUC0-inf within 0.80-1.25 |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL |
| Recovery of Ampicillin | 94.38% ± 4.05% |
Data extracted from a study on the determination of ampicillin in human plasma for a bioequivalence study.[3][4]
Experimental Protocols
The methodologies employed in the studies from which the above data were collated are detailed below. These protocols provide context for the performance metrics and serve as a reference for researchers developing their own assays.
Protocol 1: Ampicillin Quantification using this compound Internal Standard
This method was developed for the simultaneous estimation of ampicillin and sulbactam in human plasma.
-
Sample Preparation: A simple protein precipitation method was used.
-
Internal Standard: this compound was used as the internal standard for ampicillin.
-
Liquid Chromatography:
-
Column: Biobasic AX column.
-
Mobile Phase: A gradient elution with 10mM Ammonium acetate (B1210297) and Acetonitrile: 60:40, v/v.
-
Flow Rate: 0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Negative Ionization Mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ampicillin: m/z 348.1 → 206.8
-
Ampicillin-d5: m/z 353.0 → 211.9[5]
-
-
Protocol 2: Ampicillin Quantification using Amoxicillin Internal Standard
This method was developed for the determination of ampicillin in human plasma for a bioequivalence study.
-
Sample Preparation: Solid-Phase Extraction (SPE).
-
Internal Standard: Amoxicillin.
-
Liquid Chromatography:
-
Column: Reversed-phase C18.
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (80:20, v/v).
-
Run Time: 2.5 minutes.
-
-
Mass Spectrometry:
Visualizing the Workflow and Logic
To further elucidate the processes involved, the following diagrams, created using the DOT language, illustrate the decision-making process for selecting an internal standard and a typical experimental workflow for ampicillin analysis.
Caption: Decision pathway for internal standard selection.
Caption: A typical bioanalytical workflow for ampicillin.
Conclusion
The choice of an internal standard is a cornerstone of a robust bioanalytical method. For ampicillin quantification, this compound, as a stable isotope-labeled internal standard, is theoretically the superior choice, offering the best chance to mimic the analyte's behavior and thus provide the highest accuracy and precision.[1][6] The presented data, although from separate studies, supports the high performance of methods using this compound.
However, structural analogs like amoxicillin can also be used to develop validated methods that meet regulatory requirements, as demonstrated in the bioequivalence study cited.[3][4] The ultimate decision on which internal standard to use will depend on a variety of factors including the specific requirements of the assay, cost, availability, and the ability to thoroughly validate the method's performance. Researchers must carefully evaluate these factors to ensure the development of a reliable and accurate method for ampicillin quantification in biological matrices.
References
- 1. ajpaonline.com [ajpaonline.com]
- 2. experts.umn.edu [experts.umn.edu]
- 3. Determination of ampicillin in human plasma by solid-phase extraction-liquid chromatography-tandem mass spectrometry (SPE-LC-MS/MS) and its use in bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Cross-Validation of Ampicillin Assays: A Comparative Guide Using L-(+)-Ampicillin-d5 as an Internal Standard
In the realm of pharmaceutical analysis and clinical drug monitoring, the accurate quantification of antibiotics such as ampicillin (B1664943) is paramount for ensuring efficacy and safety. This guide provides a comparative analysis of three common analytical methods for ampicillin determination: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and the Microbiological Assay. The use of a stable isotope-labeled internal standard, L-(+)-Ampicillin-d5, is highlighted, particularly for the LC-MS/MS method, to ensure the highest accuracy and precision.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate assay for their specific needs.
Comparative Performance of Ampicillin Assays
The selection of an appropriate assay for ampicillin quantification depends on various factors, including the required sensitivity, selectivity, sample matrix, throughput, and cost. The following table summarizes the key performance characteristics of HPLC-UV, LC-MS/MS (utilizing this compound), and the Microbiological Assay based on published data.
| Parameter | HPLC-UV | LC-MS/MS with this compound | Microbiological Assay |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio of ampicillin and its deuterated internal standard. | Inhibition of bacterial growth by the antibiotic.[5] |
| Linearity Range | 2 - 128 µg/mL[6][7] | 0.1 - 50 ng/mL[1] | Varies based on standard concentrations used (e.g., 10, 20, 40 µg/mL) |
| Limit of Detection (LOD) | ~2.83 µg/mL[8] | ~0.026 µg/mL[9] | Dependent on the sensitivity of the microorganism. |
| Limit of Quantification (LOQ) | ~2 mg/L[6] | 0.1 - 0.12 ng/g[1] | Dependent on the lowest standard concentration. |
| Precision (%CV) | < 10% (intraday and interday)[6][7] | < 8.2% (intraday and interday)[1] | Generally higher variability than chemical methods. |
| Accuracy (% Bias) | < 10%[6][7] | 96.27 – 103.59 %[9] | Can be influenced by matrix effects and other antimicrobial substances. |
| Selectivity | Moderate; potential for interference from co-eluting compounds.[10] | High; mass-based detection provides excellent specificity. | Low; can be affected by other antibiotics or compounds with antimicrobial activity. |
| Internal Standard | External or internal (non-isotopic). | This compound (ideal).[1][2][3][4] | Not applicable. |
| Cost | Relatively low instrument and operational cost.[6] | High instrument and maintenance cost. | Low equipment cost, but can be labor-intensive. |
| Throughput | Moderate; run times typically 10-15 minutes per sample.[6][11] | High; can have short run times of ~2.5 minutes.[12] | Low; requires incubation periods of 18-24 hours.[13] |
Experimental Protocols
Detailed methodologies for each of the discussed assays are provided below. These protocols are based on established methods found in the scientific literature.
LC-MS/MS Assay for Ampicillin using this compound
This method is highly sensitive and selective, making it ideal for complex biological matrices.
a. Sample Preparation (from Swine Tissue) [1]
-
Homogenize 1 gram of tissue with 9 mL of 0.2 M McIlvaine buffer (pH 5.0).
-
Centrifuge the homogenate at 2,073 x g for 15 minutes at 5°C.
-
Transfer the supernatant and re-centrifuge at 14,475 x g for 20 minutes (40 minutes for kidney samples) at 5°C.
-
Add this compound internal standard (IS) working solution to the supernatant.
-
Perform ultrafiltration using a pre-washed filter unit by centrifuging at 14,475 x g for 30 minutes at 5°C.
-
Filter the fluid through a 0.45-µm membrane filter.
b. Chromatographic and Mass Spectrometric Conditions [9]
-
LC System: Agilent 1200 series or equivalent.
-
Column: Biobasic AX column.
-
Mobile Phase: 10mM Ammonium acetate (B1210297) and Acetonitrile (B52724) (60:40, v/v).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
MRM Transitions:
-
Ampicillin: m/z 348.1 → 206.8
-
Ampicillin-d5: m/z 353.0 → 211.9
-
HPLC-UV Assay for Ampicillin
A robust and cost-effective method suitable for routine therapeutic drug monitoring.[6]
a. Sample Preparation (from Human Serum) [6]
-
To 100 µL of serum, add 200 µL of an internal standard solution (if used) and vortex.
-
Add a protein precipitating agent (e.g., acetonitrile or methanol) and vortex.
-
Centrifuge to pellet the precipitated proteins.
-
Inject the supernatant onto the HPLC system.
b. Chromatographic Conditions [6][11]
-
HPLC System: Shimadzu Nexera-I 3D plus or equivalent.
-
Column: C18 reversed-phase column (e.g., Shim-pack XR-ODS III, 150 x 2 mm, 2.2 µm).[6]
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (Eluent A) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 50°C.[6]
-
Injection Volume: 20 µL.[6]
-
UV Detection: 210 nm.[6]
Microbiological Assay for Ampicillin
This traditional method relies on the biological activity of the antibiotic.
a. Preparation of Media and Inoculum [5][14]
-
Prepare sterile nutrient agar (B569324).
-
Inoculate the molten agar with a standardized suspension of a susceptible microorganism (e.g., Bacillus subtilis or Bacillus megaterium).[5]
-
Pour the inoculated agar into petri dishes to a uniform thickness.
b. Assay Procedure (Cylinder-Plate Method) [13]
-
Prepare standard solutions of ampicillin at known concentrations (e.g., 10, 20, and 40 µg/mL) in a suitable buffer.
-
Prepare test samples at a similar concentration range.
-
Place sterile, stainless steel cylinders onto the surface of the solidified agar.
-
Fill the cylinders with the standard and test solutions.
-
Incubate the plates at a specified temperature (e.g., 37°C) for 18-24 hours.
-
Measure the diameter of the zones of growth inhibition.
-
Plot a standard curve of the zone diameter versus the logarithm of the ampicillin concentration and determine the concentration of the test samples.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the cross-validation of ampicillin assays.
Caption: Workflow for Cross-Validation of Ampicillin Assays.
References
- 1. LC-MS/MS measurement of ampicillin residue in swine tissues at 5 days after in-feed administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. veeprho.com [veeprho.com]
- 5. Microbiological assay of ampicillin in serum and aqueous humor of patients given ampicillin-sulbactam injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of a High-Performance Liquid Chromatography–Ultraviolet Spectrometry Method for Ampicillin and Its Application in Routine Therapeutic Drug Monitoring of Intensive Care Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of a High-Performance Liquid Chromatography-Ultraviolet Spectrometry Method for Ampicillin and Its Application in Routine Therapeutic Drug Monitoring of Intensive Care Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Simple Method for the Ampicillin Determination in Pharmaceuticals and Human Urine [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ijrpc.com [ijrpc.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. uspbpep.com [uspbpep.com]
The Gold Standard for Ampicillin Quantification: A Comparative Guide to L-(+)-Ampicillin-d5 for LOD and LOQ Determination
For researchers, scientists, and drug development professionals striving for the utmost accuracy in ampicillin (B1664943) quantification, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of L-(+)-Ampicillin-d5 against other common internal standards and analytical methods for determining the limit of detection (LOD) and limit of quantification (LOQ) of ampicillin. The presented data, compiled from various studies, demonstrates the superior performance of stable isotope-labeled internal standards in mass spectrometry-based assays.
The use of a stable isotope-labeled internal standard, such as this compound, is a well-established best practice in quantitative mass spectrometry.[1][2] This is due to its chemical and physical properties being nearly identical to the analyte, ampicillin. This similarity ensures that any variations during sample preparation and analysis, such as extraction efficiency and matrix effects, affect both the analyte and the internal standard equally, leading to more accurate and precise quantification.[3] this compound is specifically intended for use as an internal standard for the quantification of ampicillin by GC- or LC-MS.[4]
Comparative Analysis of Analytical Methods
The following tables summarize the performance of various analytical methods for the quantification of ampicillin, highlighting the achieved LOD and LOQ values. The data is categorized by the type of internal standard used and the analytical technique employed.
Table 1: Performance of LC-MS/MS Methods with this compound Internal Standard
| Matrix | LOD | LOQ | Linearity Range | Reference |
| Luria-Bertani Broth | - | 0.10 µg/mL | 0.10 - 50.00 µg/mL | [5] |
| Swine Tissues | 0.01 - 0.04 ng/g | 0.1 - 0.12 ng/g | 0.1 - 50 ng/mL |
Table 2: Performance of LC-MS/MS Methods with Other Internal Standards
| Internal Standard | Matrix | LOD | LOQ | Linearity Range | Reference |
| Amoxicillin | Human Plasma | - | 0.1 µg/mL | - | |
| Cephalexin | Human Plasma | 0.15 µg/mL | 0.30 µg/mL | 0.30 - 100.00 µg/mL | |
| Not Specified | Human Plasma | - | 0.25 µg/mL | 0.25 - 200 µg/mL |
Table 3: Performance of Other Analytical Methods
| Method | Internal Standard | Matrix | LOD | LOQ | Linearity Range | Reference |
| LC-DAD | Cephalexin | Human Plasma | 0.15 µg/mL | 0.30 µg/mL | 0.30 - 100.00 µg/mL | |
| Spectrophotometry | None | Pharmaceutical Formulations | 1.5 µg/mL | - | 2.0 - 80 µg/mL |
The data clearly indicates that methods employing LC-MS/MS with a stable isotope-labeled internal standard like this compound achieve significantly lower LOD and LOQ values, demonstrating superior sensitivity.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are representative experimental protocols for the quantification of ampicillin using LC-MS/MS with an internal standard.
Protocol 1: Ampicillin Quantification in Swine Tissues using this compound
This method was developed for the determination of ampicillin residues in swine tissues.
-
Sample Preparation:
-
Homogenize 5 g of tissue sample with 0.1 mL of the this compound internal standard working solution and 5 mL of water.
-
Centrifuge the homogenate at 2,073 x g for 15 minutes at 5°C.
-
Re-centrifuge the supernatant at 14,475 x g for 20-40 minutes at 5°C.
-
Filter the final supernatant through a 0.45-µm membrane filter.
-
-
LC-MS/MS Analysis:
-
LC System: Nanospace SI-2 series
-
Mass Spectrometer: TSQ Quantum Discovery Max
-
Injection Volume: 50 µL
-
The method demonstrated good linearity with a correlation coefficient (r) > 0.999 for ampicillin levels between 0.1 and 50 ng/mL.
-
Protocol 2: Ampicillin Quantification in Human Plasma using Amoxicillin as Internal Standard
This method was developed for the quantitative analysis of ampicillin in human plasma for bioequivalence studies.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Utilize a solid-phase extraction procedure to extract ampicillin and the internal standard, amoxicillin, from 250 µL of human plasma.
-
-
LC-MS/MS Analysis:
-
Column: Reversed-phase C18
-
Mobile Phase: Acetonitrile and water (80:20, v/v) with 0.1% formic acid.
-
Run Time: 2.5 minutes
-
The lower limit of quantification (LLOQ) achieved was 0.1 µg/mL.
-
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the key steps in determining the limit of detection and quantification.
Caption: Workflow for LOD and LOQ Determination.
The logical relationship for selecting an appropriate internal standard is also a critical consideration for robust analytical method development.
Caption: Internal Standard Selection Logic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 4. caymanchem.com [caymanchem.com]
- 5. Combining LC–MS/MS and hollow-fiber infection model for real-time quantitation of ampicillin to antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: Justification for Using L-(+)-Ampicillin-d5 as a Deuterated Internal Standard
In the landscape of bioanalytical research and drug development, the precision and reliability of quantitative data are paramount. When analyzing L-(+)-Ampicillin in biological matrices using liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard is a critical factor that can significantly influence the accuracy of the results. This guide provides a comprehensive comparison between the use of a deuterated internal standard, specifically L-(+)-Ampicillin-d5, and non-deuterated alternatives, supported by experimental principles and data.
The primary role of an internal standard in LC-MS analysis is to compensate for the variability inherent in the analytical process.[1] This includes variations in sample preparation, injection volume, and instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[1] Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely considered the gold standard for this purpose.[2]
Superior Performance of Deuterated Standards
This compound is chemically identical to L-(+)-Ampicillin, with the exception that five hydrogen atoms have been replaced by deuterium. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their nearly identical chemical and physical properties ensure they behave similarly during sample processing and chromatographic separation.[3] This co-elution is crucial for effectively mitigating matrix effects, where co-eluting endogenous components of the sample matrix can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[1]
In contrast, non-deuterated internal standards, often structural analogs of the analyte, have different physicochemical properties. This can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency compared to the analyte. These differences can result in inadequate compensation for matrix effects and, consequently, less reliable quantitative data.
Quantitative Comparison: this compound vs. a Non-Deuterated Standard
The following table summarizes the expected performance differences between this compound and a hypothetical non-deuterated structural analog internal standard in a bioanalytical method for ampicillin (B1664943). The data is representative of typical results seen in method validation studies.
| Parameter | This compound (Deuterated IS) | Non-Deuterated Structural Analog IS | Justification |
| Accuracy (% Bias) | Within ±5% | Can exceed ±15% | The near-identical properties of the deuterated IS ensure it accurately tracks the analyte's behavior, leading to better compensation for matrix effects and recovery variations. |
| Precision (%CV) | < 10% | Can be > 15% | Co-elution and identical ionization behavior of the deuterated IS minimize variability in the analytical process, resulting in significantly better precision. |
| Matrix Effect (% Suppression/Enhancement) | Effectively compensated (<5% difference) | Inconsistent compensation (>20% difference) | As a stable isotope-labeled analog, this compound experiences the same matrix effects as ampicillin, allowing for effective normalization of the signal. |
| Recovery Variability (%CV) | Low (< 10%) | Higher (> 15%) | The deuterated IS closely mimics the extraction behavior of the analyte across different samples, leading to more consistent recovery. |
Experimental Protocols
A robust bioanalytical method validation is essential to demonstrate the reliability of the chosen internal standard. Below are detailed methodologies for key experiments to evaluate the performance of an internal standard.
Matrix Effect Evaluation
Objective: To assess the impact of the biological matrix on the ionization of the analyte and internal standard.
Protocol:
-
Sample Set 1 (Neat Solution): Prepare a solution of L-(+)-Ampicillin and the internal standard (this compound or a non-deuterated analog) in a clean solvent (e.g., methanol/water) at a known concentration.
-
Sample Set 2 (Post-Extraction Spike): Extract blank plasma samples from at least six different sources. Spike the extracted blank matrix with L-(+)-Ampicillin and the internal standard at the same concentration as in Set 1.
-
Analysis: Analyze both sets of samples by LC-MS/MS.
-
Calculation: The matrix factor (MF) is calculated as the ratio of the peak area of the analyte or IS in the presence of the matrix (Set 2) to the peak area in the neat solution (Set 1). An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. The IS-normalized MF is calculated by dividing the analyte MF by the IS MF. A value close to 1 for the IS-normalized MF indicates effective compensation by the internal standard.
Accuracy and Precision Assessment
Objective: To determine the closeness of the measured concentration to the true concentration (accuracy) and the degree of scatter between a series of measurements (precision).
Protocol:
-
Quality Control (QC) Samples: Prepare QC samples by spiking blank plasma with known concentrations of L-(+)-Ampicillin at low, medium, and high levels.
-
Sample Preparation: Add the internal standard (this compound or a non-deuterated analog) to the QC samples. Extract the samples using a validated procedure (e.g., protein precipitation or solid-phase extraction).
-
Analysis: Analyze the extracted QC samples in replicate (n=5) on three separate days.
-
Calculation:
-
Accuracy: Calculated as the percentage of the mean calculated concentration to the nominal concentration (%Bias). The acceptance criterion is typically within ±15%.
-
Precision: Calculated as the percentage coefficient of variation (%CV) of the replicate measurements. The acceptance criterion is typically ≤15%.
-
Visualizing the Rationale and Workflow
To further illustrate the concepts discussed, the following diagrams depict the logical justification for choosing a deuterated standard and the typical experimental workflow.
References
Safety Operating Guide
Proper Disposal of L-(+)-Ampicillin-d5: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides detailed procedures for the proper disposal of L-(+)-Ampicillin-d5, ensuring the safety of laboratory personnel and minimizing environmental impact. Adherence to these protocols is essential for maintaining a safe and regulatory-compliant research environment.
This compound, a deuterated form of the beta-lactam antibiotic ampicillin (B1664943), requires careful handling and disposal due to its potential to cause allergic reactions upon skin contact or inhalation.[1][2][3] The primary and most recommended method for disposal is through a licensed hazardous waste contractor or an approved waste disposal plant.[4][5] This ensures that the compound is managed in accordance with all applicable federal, state, and local regulations.[6]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to the disposal and handling of this compound.
| Property | Value | Source |
| GHS Hazard Statements | H315, H317, H319, H334, H335 | [1] |
| Description | Causes skin irritation, May cause an allergic skin reaction, Causes serious eye irritation, May cause allergy or asthma symptoms or breathing difficulties if inhaled, May cause respiratory irritation. | [1] |
| Recommended Deactivation Agent | 1 M Sodium Hydroxide (NaOH) solution | [4] |
| Water Hazard Class | 1 (Slightly hazardous for water) | [1] |
Deactivation Protocol for Small Laboratory Quantities
For small quantities of this compound, chemical deactivation of the beta-lactam ring is a responsible step to mitigate its antibiotic properties before disposal.[5] The following protocol details a hydrolysis procedure using sodium hydroxide.[4]
Objective: To hydrolyze the beta-lactam ring of this compound, rendering it antibiotically inactive.
Materials:
-
This compound waste (solid or in solution)
-
1 M Sodium Hydroxide (NaOH) solution
-
Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
-
Fume hood
-
Glass beaker or flask of a suitable size
-
Stir bar and stir plate
-
pH indicator strips or a calibrated pH meter
Procedure:
-
Preparation: Don the appropriate PPE and perform all subsequent steps within a certified chemical fume hood.
-
Dissolution: If the this compound waste is in solid form, dissolve it in a minimal amount of water in a beaker or flask. If it is already in solution, proceed to the next step.
-
Hydrolysis: While stirring the ampicillin solution, slowly add an equal volume of 1 M NaOH solution.[4] For example, if you have 10 mL of ampicillin solution, add 10 mL of 1 M NaOH.
-
Reaction Time: Continue stirring the mixture at room temperature. A study on related beta-lactam antibiotics showed that stirring the mixture overnight at ambient temperature resulted in sufficient hydrolysis.[4] To be conservative, a reaction time of at least 12 hours is recommended.
-
Verification of pH: After the reaction period, check the pH of the solution. It should be highly alkaline.
-
Neutralization: Neutralize the solution by slowly adding an appropriate acid (e.g., 1 M hydrochloric acid) while monitoring the pH. Adjust the pH to a neutral range (approximately pH 6-8).
-
Final Disposal: The neutralized, deactivated solution can now be disposed of down the drain with copious amounts of water, provided this is in accordance with your institution's and local regulations. For larger volumes or if institutional policy prohibits drain disposal of treated chemical waste, the neutralized solution should be collected in a properly labeled waste container for pickup by a licensed waste disposal service.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Important Safety Considerations
-
Do Not Flush Untreated Ampicillin: Never dispose of untreated this compound down the drain or toilet.[5] Pharmaceutical waste can contaminate water systems as treatment facilities are often not equipped to remove them.[5]
-
Avoid Solid Waste Disposal of Untreated Ampicillin: Do not place untreated this compound directly into municipal solid waste.[5]
-
Inertization for Solid Waste: If chemical deactivation is not feasible for small quantities of solid waste, mix the this compound with an undesirable, inert substance like kitty litter or used coffee grounds.[5] This mixture should then be placed in a sealed container before disposal in the regular trash to make it less appealing to children or pets and unrecognizable.[5]
-
Consult Institutional Policies: Always consult your institution's specific safety and disposal protocols. These guidelines are meant to supplement, not replace, established institutional procedures.
By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research community.
References
- 1. researchgate.net [researchgate.net]
- 2. facm.ucl.ac.be [facm.ucl.ac.be]
- 3. Revisiting the hydrolysis of ampicillin catalyzed by Temoneira‐1 β‐lactamase, and the effect of Ni(II), Cd(II) and Hg(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. An approach for decontamination of beta-lactam antibiotic residues or contaminants in the pharmaceutical manufacturing environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Essential Safety and Operational Guide for Handling L-(+)-Ampicillin-d5
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling L-(+)-Ampicillin-d5. Adherence to these procedures is critical for ensuring personal safety, maintaining a compliant laboratory environment, and minimizing environmental impact.
Compound Overview: this compound is a deuterated form of ampicillin (B1664943), a broad-spectrum β-lactam antibiotic. While primarily used as an internal standard for quantification, it should be handled with care due to its potential as a respiratory and skin sensitizer.[1][2]
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary risks associated with handling this compound in its powdered form include respiratory and skin sensitization.[1][3] Inhalation of the powder may lead to allergic reactions or asthma-like symptoms, while skin contact can cause irritation and allergic reactions.[4]
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
-
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.
-
H335: May cause respiratory irritation.
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 1426173-65-0 | |
| Molecular Formula | C₁₆H₁₄D₅N₃O₄S | |
| Formula Weight | 354.4 | |
| Physical State | Solid | |
| Solubility in Water | Slightly soluble | |
| Storage Temperature | Recommended to keep refrigerated. |
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the final and most critical barriers against exposure. A risk assessment should be conducted for each procedure to determine the specific PPE required.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting Powder | Safety glasses with side shields or goggles. | Two pairs of powder-free nitrile gloves. | Lab coat with long sleeves, fully buttoned. | NIOSH-approved respirator (e.g., N95 or higher). |
| Preparing Solutions | Safety glasses with side shields or goggles. | Two pairs of powder-free nitrile gloves. | Lab coat with long sleeves, fully buttoned. | Work in a chemical fume hood. |
| Handling Solutions | Safety glasses. | Nitrile gloves. | Lab coat. | Standard laboratory ventilation. |
| Spill Cleanup | Chemical safety goggles or a face shield. | Two pairs of chemical-resistant gloves. | Disposable gown. | NIOSH-approved respirator. |
-
Glove Protocol: When double-gloving, place one glove under the gown cuff and the second over it to ensure no skin is exposed. Change gloves immediately if they are torn, punctured, or contaminated.
-
Gown Protocol: Wear a protective disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.
Experimental Protocols
Protocol for Preparing a Stock Solution
This protocol outlines the steps for safely preparing a concentrated stock solution from powdered this compound.
-
Preparation:
-
Don all required PPE for "Weighing and Aliquoting Powder."
-
Prepare the work area by laying down absorbent bench paper inside a chemical fume hood.
-
Assemble all necessary equipment (e.g., analytical balance, weigh boats, spatulas, conical tubes, solvent).
-
-
Weighing:
-
In the chemical fume hood, carefully weigh the desired amount of the powdered antibiotic in a weigh boat. Minimize the generation of dust.
-
-
Solubilization:
-
Transfer the powder to a sterile conical tube.
-
Add a small amount of the appropriate solvent to the weigh boat to rinse any remaining powder and transfer it to the conical tube.
-
Add the remaining solvent to the conical tube to reach the final desired volume.
-
Cap the tube securely and vortex or invert until the antibiotic is fully dissolved.
-
-
Aliquoting and Storage:
-
If required, filter-sterilize the stock solution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Clearly label all aliquots with the compound name, concentration, date, and your initials.
-
Store the aliquots at the recommended temperature.
-
-
Decontamination and Cleanup:
-
Wipe down the work area in the chemical fume hood.
-
Dispose of all contaminated materials (e.g., weigh boats, gloves, bench paper) as hazardous waste.
-
Spill Response Protocol
In the event of a spill, follow these steps:
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Don PPE: Wear appropriate PPE, including a respirator, double gloves, a disposable gown, and eye protection.
-
Containment: For powdered spills, gently cover with absorbent paper to avoid raising dust. For liquid spills, contain with an appropriate absorbent material.
-
Cleanup: Carefully sweep or vacuum the spillage and collect it in a suitable, closed container for disposal.
-
Decontaminate: Clean the spill area with an appropriate deactivating agent or soap and water.
-
Disposal: Dispose of all contaminated materials as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and the development of antibiotic resistance.
-
Solid Waste: All contaminated solid waste, including gloves, weigh boats, and paper towels, should be collected in a designated hazardous waste container.
-
Unused Powder: Unused or expired this compound powder should be treated as hazardous chemical waste and disposed of according to institutional and local regulations.
-
Liquid Waste:
-
Concentrated stock solutions are considered hazardous chemical waste and should be collected in an approved container for chemical waste.
-
Some institutions may permit the disposal of dilute solutions (e.g., used cell culture media) down the sink after deactivation, as ampicillin is known to degrade quickly. However, it is imperative to consult and adhere to your institution's specific guidelines.
-
Workflow and Logic Diagrams
Caption: Workflow for handling this compound.
Caption: Decision logic for selecting appropriate PPE.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
